Product packaging for Nickel titanium oxide(Cat. No.:CAS No. 12653-76-8)

Nickel titanium oxide

Cat. No.: B079906
CAS No.: 12653-76-8
M. Wt: 154.56 g/mol
InChI Key: KJLFZWJDCDJCFB-UHFFFAOYSA-N
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Description

Nickel Titanium Oxide is an advanced inorganic compound that integrates the properties of its constituent oxides, finding utility in diverse research fields. Its main research value lies in its application as a precursor for functional materials and as a active component in itself. In material science, it is investigated as a precursor in the synthesis of nickel-titanium (NiTi) shape memory alloys, which are valued for their superelasticity and are extensively used in biomedical applications such as orthodontic archwires and endodontic files . The compound is also central to the development of novel ceramics. Research shows that co-doping calcium hexaaluminate (CA6) ceramic structures with Ni2+ and Ti4+ ions results in dense, cobalt-free blue ceramics, offering a promising alternative for coloring applications and expanding the material's use in decorative and functional ceramics . Furthermore, in the energy sector, bilayer structures of titanium oxide and nickel oxide (TiO2/NiO) are being explored as efficient photoanodes in dye-sensitized solar cells (DSSCs). In this configuration, the NiO layer acts as a barrier, significantly reducing charge recombination and leading to a marked improvement in solar cell efficiency . The compound's utility extends to tribology, where composites of nickel with nano-titanium dioxide are studied for their self-lubricating properties. These composites exhibit a lower coefficient of friction at elevated temperatures, making them candidates for high-temperature solid lubricants . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NiO3Ti B079906 Nickel titanium oxide CAS No. 12653-76-8

Properties

IUPAC Name

nickel(2+);oxygen(2-);titanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ni.3O.Ti/q+2;3*-2;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLFZWJDCDJCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[Ti+4].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NiO3Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.559 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12653-76-8
Record name Nickel titanium oxide
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Record name Nickel titanium oxide
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Record name Nickel titanium oxide
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Synthesis Methodologies for Nickel Titanium Oxide Materials

Solution-Based Synthesis Techniques

Solution-based methods are widely employed for the synthesis of nickel titanium oxide due to their ability to achieve high homogeneity and control over particle morphology at relatively low temperatures.

Sol-Gel Routes

The sol-gel process is a versatile wet-chemical technique used for fabricating this compound materials. This method involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides or salts, to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing leads to a "gel," an interconnected, rigid network with pores filled with the solvent. Subsequent drying and heat treatment of the gel yield the desired oxide material. longdom.org

The formation of a pure hexagonal phase of NiTiO3 can be achieved at a calcination temperature of 750°C. researchgate.net In some studies, the formation of the NiTiO3 phase was observed to start from 750°C onwards, with the complete rhombohedral structure forming at an annealing temperature of 1000°C for 5 hours on a silicon substrate. nycu.edu.tw The sol-gel method is noted for being a straightforward and cost-effective technique for producing titanium dioxide-based particles. chalcogen.ro Key parameters that influence the synthesis include precursor concentration, hydrolysis temperature, stirring conditions, and pH. chalcogen.ro

Research has shown that nanocrystalline nickel titanate powders can be prepared using a sol-gel process combined with a surfactant-assisted template method, followed by calcination at temperatures ranging from 150°C to 750°C. researchgate.net Another study successfully produced single-phase NiTiO3 thin films at a low temperature of 600°C using titanium isopropoxide and nickel acetate (B1210297) tetrahydrate as precursors. nycu.edu.tw

PrecursorsSolventCalcination/Annealing Temperature (°C)Resulting Phase/ProductReference
Titanium isopropoxide, Nickel acetateNot specified750Pure hexagonal NiTiO3 researchgate.net
Titanium isopropoxide, Nickel acetateNot specified900-1000Rhombohedral NiTiO3 nycu.edu.tw
Titanium isopropoxide, Nickel acetate tetrahydrate2-methoxyethanol≥ 600Single-phase NiTiO3 thin films nycu.edu.tw
Not specifiedEthanol (B145695)300-600Nickel-doped TiO2 nanoparticles chalcogen.ro

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. These techniques are effective for synthesizing crystalline materials directly from solutions.

For nickel titanate, hydrothermal methods have been employed to produce nanoparticles and thick films. The reaction temperature is a critical parameter that influences the structural, optical, and electrical properties of the resulting NiTiO3. One study investigated the synthesis of NiTiO3 nanoparticles at various reaction temperatures, subsequently using them for gas sensing applications. researchgate.net Research has demonstrated that as the hydrothermal reaction time increases from 6 to 24 hours, the average particle size of NiTiO3 grows from 32 nm to 37 nm. researchgate.net Conversely, an increase in reaction temperature leads to a decrease in crystallite size. researchgate.net

Solvothermal synthesis offers control over the size and morphology of the resulting particles by varying parameters such as the solvent, temperature, and reaction time. While specific studies focusing solely on the solvothermal synthesis of NiTiO3 are part of the broader research into titanate-based perovskites, the general principles of this method are widely applicable. researchgate.net

MethodPrecursorsTemperature (°C)Time (h)Key FindingReference
HydrothermalNot specifiedVariableNot specifiedReaction temperature affects structural and optical properties. researchgate.net
HydrothermalNot specifiedNot specified6 - 24Particle size increases with reaction time. researchgate.net
HydrothermalNot specifiedVariableNot specifiedCrystallite size decreases with increasing temperature. researchgate.net

Chemical Bath Deposition

Chemical Bath Deposition (CBD) is a technique used to deposit thin films on a substrate from a solution. It is a relatively simple and inexpensive method that can be carried out at or near room temperature. The process involves the controlled precipitation of the desired compound from a solution onto a substrate immersed in it.

While research specifically detailing the CBD synthesis of pure NiTiO3 thin films is limited, studies have been conducted on the deposition of related materials, such as titanium dioxide/nickel oxide (TiO2/NiO) core-shell thin films. In one such study, TiO2/NiO films were deposited from an aqueous bath containing titanium trichloride, sodium hydroxide, and polyvinyl alcohol, followed by the introduction of nickel sulfate, potassium chloride, and ammonia (B1221849). nipngr.org The properties of the resulting films were found to be dependent on the annealing temperature. nipngr.org Another investigation focused on the synthesis of TiO2 thin films using titanium tetraisopropoxide as a precursor. researchgate.net

MaterialPrecursorsKey Process DetailsReference
TiO2/NiO Core-Shell Thin FilmsTitanium trichloride, Sodium hydroxide, Polyvinyl alcohol, Nickel sulfate, Potassium chloride, AmmoniaDeposition from an aqueous bath followed by annealing. nipngr.org
TiO2 Thin FilmsTitanium tetraisopropoxide (TTIP), Propan-2-ol, EthanolDeposition from a chemical bath followed by annealing at 300-500°C. researchgate.net

Coprecipitation Approaches

Coprecipitation is a straightforward and widely used method for synthesizing multicomponent oxide powders. It involves the simultaneous precipitation of two or more cations from a common solution by adding a precipitating agent. This technique can lead to the formation of very homogeneous, fine-particled precursors, which can then be calcined to form the desired complex oxide.

The coprecipitation method has been listed as one of the techniques for synthesizing NiTiO3. researchgate.net However, detailed studies focusing specifically on the synthesis of nickel titanate via coprecipitation are not as prevalent as for other methods like sol-gel. Research on related materials, such as nickel ferrite (B1171679) (NiFe2O4), has utilized a coprecipitation method involving the reaction of Fe(NO3)3 and Ni(NO3)2 with NH4OH as the precipitating agent, followed by calcination. chalcogen.ro

Autocombustion Synthesis

Autocombustion synthesis, also known as solution combustion synthesis, is a process that utilizes a self-sustaining exothermic reaction between an oxidizer (typically a metal nitrate) and a fuel (such as urea (B33335), glycine (B1666218), or alanine). The process is initiated by heating a concentrated aqueous solution of the reactants, which leads to a rapid, self-propagating combustion reaction, yielding a fine, often nanocrystalline, powder.

This method has been successfully used to obtain single-phase NiTiO3. iaea.org In one study, nickel titanate was synthesized using a system of titanium isopropoxide, nickel nitrate (B79036), and alanine (B10760859) in an isopropyl alcohol solution, with a subsequent calcination step at 600°C for 3 hours. chalcogen.rowikipedia.org Another investigation compared the use of glycine and urea as fuels in the combustion synthesis of NiTiO3, noting differences in the particle size of the resulting powders; glycine produced smaller particles compared to urea. iaea.org

PrecursorsFuelCalcination Temperature (°C)Duration (h)Key FindingReference
Titanium isopropoxide, Nickel nitrateAlanine6003Successful synthesis of NiTiO3. chalcogen.rowikipedia.org
Not specifiedGlycineNot specifiedNot specifiedResulted in smaller particle agglomerates. iaea.org
Not specifiedUreaNot specifiedNot specifiedResulted in larger particle agglomerates compared to glycine. iaea.org

Solid-State and Mechanical Synthesis Techniques

Solid-state and mechanical synthesis methods represent alternative routes to producing this compound, often involving high temperatures or mechanical energy to induce reactions between solid precursors.

The conventional solid-state reaction method involves heating a mixture of precursor oxides, such as nickel oxide (NiO) and titanium dioxide (TiO2), at high temperatures (e.g., 1350°C) for several hours. wikipedia.org This technique is straightforward but typically requires high temperatures and can lead to products with low specific surface areas. chalcogen.ro

Mechanochemical synthesis is a technique that uses mechanical energy, such as from ball milling, to induce chemical reactions and structural changes in materials. This method can be used to synthesize materials at room temperature, often resulting in nanocrystalline products. While specific studies on the direct mechanochemical synthesis of NiTiO3 are part of the broader research on titanate compounds, related composite materials like NiFe2O4–TiO2 have been prepared using this technique. researchgate.net

Vapor and Plasma-Assisted Deposition Techniques

These techniques involve the deposition of material from a vapor or plasma phase onto a substrate, allowing for the fabrication of high-quality thin films and coatings.

Chemical Solution Deposition (CSD) is a versatile method for preparing nickel-doped titanium oxide films. The process typically involves dissolving precursors in a suitable solvent to create a solution that is then applied to a substrate. Subsequent heat treatment promotes the formation of the desired oxide film.

In one CSD approach, nickel(II) chloride is reacted with titanium tetraisopropoxide (TTiP) in an isopropanol (B130326) solvent. researchgate.net The resulting solution can be deposited onto a substrate. The addition of nickel has been shown to significantly affect the material's properties. For example, doping with 15 mol% nickel can shift the optical absorption threshold towards the visible spectrum. researchgate.net Research indicates that increasing nickel content can lead to a decrease in the band gap energy; one study reported a decrease from 3.67 eV for undoped TiO₂ to 3.36 eV for a 15% Ni-doped film. researchgate.net This change is attributed to the creation of defect states in the band gap when Ni²⁺ ions substitute Ti⁴⁺ sites in the TiO₂ lattice. researchgate.net

Table 2: Impact of Nickel Doping on TiO₂ Band Gap via CSD

Sample Band Gap (eV)
Undoped TiO₂ 3.67

Note: Data reflects a red shift in the optical energy gap upon Ni doping. researchgate.net

Pulsed Laser Ablation (PLA), particularly when conducted in a liquid medium (PLAL), is a powerful technique for synthesizing nanoparticles. nih.gov The process involves irradiating a solid target with a high-energy pulsed laser beam while it is submerged in a liquid. mdpi.com This action creates a plasma plume at the solid-liquid interface, which expands and cools, leading to the condensation of nanoparticles. nih.govmdpi.com

For the fabrication of this compound, a nickel-titanium (Nitinol) alloy target can be ablated in a liquid like deionized water or ethanol. researchgate.net The high temperatures and pressures generated within the cavitation bubble formed during the process can lead to the formation of various oxide phases. mdpi.com The laser parameters, such as wavelength and fluence, as well as the liquid environment, are critical in determining the size, composition, and structure of the resulting nanoparticles. nih.govresearchgate.net Studies have shown that this method can produce Ni/NiO core-shell nanoparticles and nonstoichiometric titanium oxides. mdpi.comnih.gov For example, using a nanosecond laser, researchers have generated nanoparticles from a NiTinol target, with the potential to form a nickel core and a titanium oxide-rich shell. researchgate.net

Table 3: Parameters in Pulsed Laser Ablation Synthesis

Parameter Description Influence
Laser Wavelength The wavelength of the laser beam (e.g., 1064 nm). nih.gov Affects the size and composition of the obtained nanoparticles. nih.gov
Laser Fluence The energy delivered per unit area. Influences particle size and structure. researchgate.net
Liquid Medium The liquid in which the target is submerged (e.g., water, ethanol). researchgate.net Affects the chemical composition of the final product through reactions with the plasma. researchgate.net

Electrochemical Fabrication Methods

Electrochemical methods utilize electrical current to drive chemical reactions at an electrode-electrolyte interface, enabling the synthesis of oxide layers with controlled thickness and morphology.

Anodization is an electrochemical process that modifies the surface of a metal by growing a controlled oxide layer. 3erp.com The metal part to be treated acts as the anode in an electrolytic cell. besttechnologyinc.com When a voltage is applied, an electrochemical reaction thickens the natural oxide layer on the metal's surface. 3erp.com This technique is widely used for producing nanostructured films of both titanium oxide and nickel oxide. researchgate.net

For titanium, the process involves immersing the metal in an electrolyte solution, often containing fluoride (B91410) ions (e.g., in ethylene (B1197577) glycol with NH₄F), and applying a specific voltage. researchgate.netbiointerfaceresearch.com This can produce highly ordered structures like titania nanotube arrays. nih.gov The thickness and morphology of the resulting titanium oxide layer are dependent on the anodization voltage and time. researchgate.net

Similarly, nickel oxide films can be prepared by anodizing a nickel plate. The process conditions, such as the electrolyte composition and applied voltage, are critical. For instance, while anodizing nickel in an ethylene glycol and NH₄F electrolyte, voltages of 40 V and 60 V can successfully create NiO films, but a higher voltage of 80 V may cause rapid oxidation that destroys the nickel substrate. researchgate.net

Table 4: Anodization Parameters and Outcomes

Metal Electrolyte Example Voltage Range Typical Outcome
Titanium Ethylene glycol, DI water, NH₄F. biointerfaceresearch.com 10–120 V. hlc-metalparts.com Formation of a durable, controlled titanium oxide layer; can form nanotube arrays. nih.govhlc-metalparts.com

Doping Strategies and Precursor Engineering

The modification of titanium dioxide to form this compound materials involves sophisticated synthesis methodologies, primarily centered on doping strategies and the careful engineering of precursor materials. These approaches are designed to alter the electronic and structural properties of the host material, thereby tailoring its characteristics for specific applications. Key strategies include the incorporation of transition metal ions and the substitution of existing anions and cations within the crystal lattice.

Transition Metal Ion Doping (e.g., Nickel into Titanium Dioxide)

The introduction of transition metal ions, such as nickel (Ni²⁺), into the titanium dioxide (TiO₂) lattice is a widely employed strategy to modify its properties. nih.govnih.gov This doping process can influence the material's crystal structure, band gap energy, and surface area, which are critical parameters for its performance in various applications. nih.govnih.gov The ionic radius of Ni²⁺ (0.072 nm) is similar to that of Ti⁴⁺ (0.068 nm), which can lead to lattice defects within the crystal structure when nickel is incorporated. researchgate.net Several synthesis techniques have been developed to achieve effective nickel doping in TiO₂.

Common synthesis methods for producing nickel-doped TiO₂ include:

Sol-Gel Method: This technique is frequently used for its simplicity and low cost. orientjchem.orgjwent.net It typically involves the hydrolysis and condensation of titanium precursors, such as titanium-n-butoxide or titanium (IV) isopropoxide, in the presence of a nickel salt like nickel chloride (NiCl₂) or nickel nitrate. orientjchem.orgjwent.net The process allows for doping at various weight percentages. orientjchem.org For instance, Ni-doped TiO₂ nanoparticles have been synthesized using titanium-n-butoxide and NiCl₂ as precursors, followed by calcination at temperatures around 400-500°C. orientjchem.orgjwent.net

Hydrothermal Method: This method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. acs.orgrsc.org For preparing Ni-doped TiO₂, a mixed solution containing precursors like titanium tetraisopropoxide and nickel 2-methoxyethoxide is heated, leading to the crystallization of single-crystalline doped particles. acs.orgrsc.org

Co-precipitation: This technique involves the simultaneous precipitation of titanium and nickel species from a solution. nih.gov In a typical procedure, titanium tetrachloride (TiCl₄) is dissolved, and a nickel source is added. A precipitating agent, such as ammonia solution, is then used to hydrolyze the precursors, followed by calcination to form the final doped oxide powder. nih.gov

Wet Impregnation: In this method, a pre-synthesized TiO₂ powder is mixed with a solution containing the nickel precursor, typically nickel nitrate (Ni(NO₃)₂). nih.govsapub.org The mixture is stirred, dried to remove the solvent, and then calcined to diffuse the nickel ions into the TiO₂ structure. sapub.org

The choice of precursors is a critical aspect of engineering the final material. Titanium precursors often include alkoxides like titanium-n-butoxide (TNBT) and titanium (IV) isopropoxide (TTIP), or halides like titanium tetrachloride (TiCl₄). nih.govorientjchem.orgjwent.net Nickel precursors are typically soluble salts such as nickel chloride (NiCl₂), nickel nitrate (Ni(NO₃)₂·6H₂O), and nickel acetate. nih.govorientjchem.orgsigmaaldrich.com

Research findings indicate that nickel doping significantly affects the properties of TiO₂. The incorporation of Ni can stabilize the anatase phase of TiO₂, prevent its transformation to the rutile phase, and reduce the material's bandgap energy. nih.govjwent.net This reduction in bandgap energy shifts the material's absorption from the UV to the visible light region. nih.govnih.gov Theoretical calculations suggest that doping with transition metals like nickel is an energetically favorable process under oxygen-rich conditions. nih.govresearchgate.net

Synthesis Methods and Precursors for Ni-Doped TiO₂

Synthesis MethodTitanium PrecursorNickel PrecursorKey Process StepsReference
Sol-GelTitanium-n-butoxide (TNBT)Nickel Chloride (NiCl₂)Hydrolysis of TNBT, addition of NiCl₂ solution, gelling, drying, and calcination (~400°C). orientjchem.org
Co-precipitationTitanium tetrachloride (TiCl₄)Nickel Salt SolutionDigestion of TiCl₄ in HCl, addition of Ni source, hydrolysis with ammonia, calcination (~550°C). nih.gov
Wet ImpregnationCommercial TiO₂Nickel Nitrate (Ni(NO₃)₂)Dissolving TiO₂ and Ni(NO₃)₂ in water, stirring, drying, and calcination (~300°C). sapub.org
HydrothermalTitanium tetraisopropoxideNickel 2-methoxyethoxideMixing precursors in a solution, heating in a Teflon-lined autoclave (~140°C). acs.orgrsc.org

Impact of Nickel Doping on TiO₂ Properties

PropertyEffect of Ni DopingObserved FindingReference
Crystal PhasePhase Transformation/StabilizationLow concentrations (e.g., 0.1% Ni) can cause a transformation from rutile to anatase phase. Doping can stabilize the anatase phase. nih.gov
Crystallite SizeDecreaseDoping with 0.1% Ni decreased crystallite size from 17.82 nm to 16.03 nm. nih.gov
Surface AreaIncreaseDoping with 0.1% Ni increased BET surface area from 23.25 m²/g to 40.71 m²/g. nih.gov
Band Gap EnergyDecreaseBand gap gradually decreased as Ni-doping concentration increased, leading to a red shift in light absorption. nih.govsapub.org

Anion and Cationic Substitution Methods

Beyond doping, a more fundamental alteration of the material's composition can be achieved through anion and cationic substitution. This strategy involves replacing the original ions in the crystal lattice (Ti⁴⁺ and O²⁻) with other ions of similar size but potentially different charge. Anion and cation substitution is recognized as an effective way to modulate the electrochemical properties of transition-metal oxides. cityu.edu.hkelsevierpure.com

The combination of both cationic and anionic substitution offers a powerful tool for materials design, allowing for fine-tuning of the electronic and structural properties of this compound and other transition metal compounds for advanced applications. cityu.edu.hk

Advanced Structural and Microstructural Characterization of Nickel Titanium Oxide

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful non-destructive technique for probing the crystalline structure of materials. By analyzing the diffraction pattern produced when X-rays interact with a material's atomic lattice, researchers can identify the phases present, determine the degree of crystallinity, and calculate various structural parameters.

Powder X-ray diffraction (XRD) is a fundamental technique used to determine the phase composition and crystallinity of nickel titanium oxide materials. The analysis involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phases present.

In this compound systems, XRD is crucial for identifying the constituent phases, which can include titanium dioxide (in its anatase or rutile forms), nickel oxide (NiO), and ternary compounds like nickel titanate (NiTiO3). mdpi.commdpi.comchalcogen.ro For instance, studies on Ni-doped TiO2 have shown that at lower annealing temperatures or nickel concentrations, the diffraction patterns primarily correspond to the anatase phase of TiO2. chalcogen.ro As the concentration of nickel or the annealing temperature increases, peaks corresponding to NiO or NiTiO3 may appear. mdpi.commdpi.com

The crystallinity of the material is assessed by the characteristics of the diffraction peaks. Sharp, intense peaks are indicative of a highly crystalline material, while broad peaks suggest a lower degree of crystallinity or the presence of very small crystallites. thaiscience.info The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. chalcogen.ro For example, in one study, the crystallite size of Ni-doped TiO2 was observed to decrease with an initial increase in Ni content before increasing again at higher concentrations. chalcogen.ro

The table below summarizes findings from various XRD studies on this compound, highlighting the identified phases and calculated crystallite sizes.

Sample DescriptionSynthesis/TreatmentIdentified Crystalline PhasesCrystallite Size (nm)Reference
Ni-doped TiO2 nanorodsImpregnation methodAnatase TiO21.97 - 4.62 chalcogen.ro
TiO2–NiO compositesHydrothermal & chemical bath deposition, annealed at 350 °CRutile TiO2, Cubic NiONot specified mdpi.comresearchgate.net
TiO2–NiO compositesHydrothermal & chemical bath deposition, annealed at 500 °CRutile TiO2, Cubic NiONot specified mdpi.comresearchgate.net
NiO/CuO NanocompositeChemical precipitationCubic NiO, Monoclinic CuO23.62 jetir.org
Pure NiO nanoparticlesChemical precipitationCubic NiO30.46 jetir.org

For the characterization of thin films, conventional XRD can be problematic as the signal from the thin film may be overwhelmed by the signal from the underlying substrate. Grazing Incidence X-ray Diffraction (GIXRD) is a specialized technique that overcomes this limitation. malvernpanalytical.comazooptics.com In GIXRD, the X-ray beam strikes the sample at a very small, fixed angle of incidence (typically less than 1 degree), which confines the penetration of the X-rays to the near-surface region. malvernpanalytical.comspringernature.com This makes GIXRD highly sensitive to the crystal structure of the thin film itself. malvernpanalytical.com

GIXRD has been effectively used to study the evolution of crystallinity and phase composition in this compound thin films as a function of processing parameters like annealing temperature. For example, GIXRD patterns of Ni-doped TiO2 thin films revealed that as-deposited films can be amorphous. researchgate.net Upon annealing at progressively higher temperatures (e.g., 200 °C, 400 °C, 600 °C), the films crystallize, and diffraction peaks corresponding to the anatase phase of TiO2 become apparent. researchgate.net At higher temperatures, the potential formation of other phases, such as NiTiO3, can also be monitored. researchgate.net This technique is essential for understanding how thermal treatments influence the structural properties of the film, which in turn affects its functional performance.

The following table shows the effect of annealing temperature on the crystalline phases of Ni-doped TiO2 thin films as identified by GIXRD.

Annealing TemperatureCrystalline Phase EvolutionReference
As-depositedAmorphous researchgate.net
200 °CAmorphous with incipient crystallization researchgate.net
400 °CPolycrystalline anatase TiO2 researchgate.net
600 °CIncreased crystallinity of anatase TiO2 researchgate.net

In situ X-ray diffraction allows for the real-time monitoring of structural changes in a material as it is subjected to varying conditions, such as temperature, pressure, or electrochemical cycling. acs.org This technique provides dynamic information about phase transitions, lattice parameter changes, and the stability of different crystalline structures under operational conditions.

For this compound and related materials, in situ XRD is invaluable for understanding the mechanisms behind their performance and degradation. For instance, in studies of layered Li-Ni-Mn-Co oxides used in batteries, in situ XRD has been used to observe the contraction and expansion of the unit cell during charging and discharging. acs.org These studies revealed that materials with higher nickel content exhibit a more rapid contraction of the unit cell volume. acs.org Such insights are crucial for designing materials with improved structural stability. While specific in situ XRD studies on this compound are less common in the provided literature, the technique's applicability is clear. It could be used, for example, to observe the precise temperature at which amorphous this compound thin films begin to crystallize or to track the formation of NiTiO3 at the interface between NiO and TiO2 during high-temperature catalytic reactions.

Electron Microscopy Techniques

Electron microscopy utilizes a beam of accelerated electrons as a source of illumination, offering significantly higher resolution than light microscopy. This allows for the direct visualization of a material's surface topography, microstructure, and even atomic-scale features.

Scanning Electron Microscopy (SEM) is a primary tool for characterizing the surface morphology and microstructure of this compound. In SEM, a focused beam of electrons is scanned across the sample's surface, and the resulting interactions generate various signals that are used to form an image. This provides detailed information about surface topography, composition, and the size and shape of constituent particles or grains.

SEM analyses of this compound have revealed a wide variety of microstructures depending on the synthesis method and post-synthesis treatments. For example, TiO2–NiO composites formed through hydrothermal methods can exhibit different morphologies based on the post-annealing temperature. mdpi.com Annealing at 350 °C can produce structures where TiO2 is decorated with NiO nanosheets, while annealing at 500 °C can lead to the formation of NiO nanoparticles on the TiO2 surface. mdpi.com Other studies have reported rod-like structures, granular microstructures, and nanotubular arrays. mdpi.comchalcogen.romdpi.com SEM is also used to assess the uniformity and coverage of coatings and to observe changes in the surface after processes like corrosion testing. mdpi.comnih.gov

The table below details different surface morphologies of this compound observed via SEM under various preparation conditions.

Material SystemSynthesis/Treatment ConditionObserved Morphology/MicrostructureReference
TiO2–NiO CompositesPost-annealing at 350 °CUndulated shell layers of sheet-like NiO crystallites on TiO2 mdpi.com
TiO2–NiO CompositesPost-annealing at 500 °CDiscontinuous shell of NiO nanoparticles on TiO2 mdpi.com
Ni-doped Nanotubular TiO2Anodizing Ti substratesNanotubular microstructure preserved after Ni doping mdpi.com
Ni-doped TiO2Impregnation methodRod-like structures chalcogen.ro
NiO Thin FilmMagnetron sputteringGranular microstructure with ~30 nm grain size mdpi.comresearchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide even greater magnification than SEM, enabling the detailed characterization of a material's internal structure at the nanoscale. In TEM, a broad beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the electrons that pass through. HRTEM is an advanced mode of TEM that can resolve the atomic lattice of a crystalline material.

These techniques are essential for elucidating the nanostructure of this compound. TEM is used to determine the size, size distribution, and morphology of nanoparticles. researchgate.netresearchgate.net For instance, TEM analysis can confirm the formation of NiO nanoparticles on a TiO2 support and measure their diameter, which can be as small as a few nanometers. researchgate.net HRTEM goes a step further by visualizing the crystal lattice fringes, which can confirm the crystallinity of the nanoparticles and identify their crystal planes. researchgate.net It is also a powerful tool for studying interfaces between different materials, such as the junction between NiO and TiO2 in a composite, which is critical for understanding charge transfer properties in photocatalytic applications. mdpi.com Selected Area Electron Diffraction (SAED), a technique often performed within a TEM, provides diffraction patterns from localized regions, complementing XRD data for phase identification at the nanoscale. researchgate.net

The following table summarizes key nanostructural features of this compound materials as revealed by TEM and HRTEM.

Material SystemTechniqueKey FindingsMeasured DimensionsReference
TiO2–NiO CompositesTEM/HRTEMNiO nanosheets uniformly covering TiO2; confirmed crystallinity of both phasesNiO sheet thickness: 10-25 nm mdpi.comresearchgate.net
Ni/TiO2 CatalystIn situ HAADF-STEMFormation of a partially encapsulating TiOx bilayer on Ni nanoparticlesNi particle diameter: ~7.4 nm uu.nl
NiO NanoparticlesTEM/HRTEMSingle crystalline, defect-free nanoparticles with visible lattice fringesParticle diameter: ~40 nm researchgate.net
Ni/Ni oxide nanoparticlesElectron Diffraction (in TEM)Presence of Ni2O3 and NiO phasesParticle size: 30-50 nm researchgate.net

Vibrational and Spectroscopic Characterization

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis/DRS) for Optical Absorption

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis/DRS) is a important technique for characterizing the optical absorption properties of this compound (NiTiO₃). This analysis provides insights into the electronic structure and band gap energy of the material, which are critical for applications in photocatalysis and optoelectronics.

The optical properties of NiTiO₃ are influenced by its crystalline phase and particle size. The UV-vis absorption spectrum of NiTiO₃ typically shows significant absorption in the visible light range, which is advantageous for photocatalytic applications under solar irradiation. researchgate.netosti.gov The band gap energy (Eg) of nickel titanate, an n-type semiconductor, is a key parameter determined from UV-Vis/DRS data. researchgate.net Reports in the literature indicate that the band gap of NiTiO₃ is approximately 2.18 eV to 2.22 eV, making it suitable for absorbing visible light photons. osti.govresearchgate.net

The band gap energy can be estimated using the Tauc plot method, which involves plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient. The extrapolation of the linear portion of the curve to the energy axis gives the band gap value. Studies have shown that the synthesis method and the presence of dopants can influence the optical absorption and band gap energy of NiTiO₃. For instance, nickel-doped TiO₂ nanoparticles have shown a decrease in band gap energy with increased nickel concentration. ugm.ac.id In some cases, NiTiO₃ exhibits two absorption peaks, for example, at approximately 514 nm and 546 nm. mdpi.com The modification of NiTiO₃ with other materials, such as in NiTiO₃/g-C₃N₄ heterojunctions, can also lead to intense absorption within the visible light range. osti.gov

Table 1: Optical Properties of this compound Variants

MaterialBand Gap (eV)Absorption Peaks (nm)Reference
Pure NiTiO₃~2.18 - 2.22- osti.govresearchgate.net
NiTiO₃ Nanostructures-514, 546 mdpi.com
5% Ni(II) doped TiO₂2.51495 (absorption edge) ugm.ac.id
Undoped TiO₂2.73453 (absorption edge) ugm.ac.id
NiTiO₃/g-C₃N₄2.22 (for NiTiO₃)Intense visible light absorption osti.gov

Surface Area and Porosity Characterization

The surface area and porosity of this compound are critical parameters that significantly influence its performance in applications such as catalysis and energy storage. These properties are typically characterized using techniques like Brunauer-Emmett-Teller (BET) analysis and nitrogen adsorption-desorption isotherms.

Brunauer-Emmet-Teller (BET) Specific Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a widely used technique to determine the specific surface area of materials. For this compound, the specific surface area can vary depending on the synthesis method and subsequent heat treatments. For instance, NiTiO₃ powders prepared by an auto-combustion method and calcined at 600°C for 3 hours exhibited a specific surface area of 32.6 m²/g. chalcogen.ro In another study, porous NiTiO₃ microtubes synthesized by a solution-combusting method showed a BET surface area of 14.06 m²/g. researchgate.net

Doping TiO₂ with nickel can also affect the surface area. For example, undoped rutile TiO₂ powder was found to have a surface area of 23.25 m²/g. researchgate.net The synthesis of porous nickel-doped titanium dioxide via a green hydrothermal route resulted in a material with a significantly higher specific surface area of 124.02 m²/g. rsc.org These variations highlight the tunability of the surface area of nickel-titanium-oxide-based materials.

Table 2: BET Specific Surface Area of this compound and Related Materials

MaterialSynthesis/TreatmentSpecific Surface Area (m²/g)Reference
NiTiO₃Auto-combustion, calcined at 600°C32.6 chalcogen.ro
Porous NiTiO₃ microtubesSolution-combusting method14.06 researchgate.net
Undoped rutile TiO₂Coprecipitation, formed at 550°C23.25 researchgate.net
Porous Ni-doped TiO₂Green hydrothermal synthesis124.02 rsc.org

Nitrogen Adsorption-Desorption Isotherms for Pore Structure

Nitrogen adsorption-desorption isotherms provide detailed information about the porosity, pore volume, and pore size distribution of a material. The shape of the isotherm can classify the type of pores present (microporous, mesoporous, or macroporous).

For nickel-doped titanium dioxide, the nitrogen adsorption-desorption isotherm has been shown to be of type-IV, which is characteristic of mesoporous materials. rsc.org The pore size distribution, calculated using the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm, can reveal the average pore diameter. For instance, porous Ni-doped TiO₂ nanoparticles have been reported to have a peak pore diameter of about 9 nm, confirming their mesoporous structure. rsc.org Similarly, porous NiTiO₃ microtubes were found to have a pore size distribution mainly located between 20 and 30 nm. researchgate.net The presence of these small pores can enhance photocatalytic activities by facilitating the adsorption of molecules onto the active surface. rsc.org

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the thermal stability and decomposition behavior of this compound and its precursors. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are commonly used for this purpose.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and a reference material. Together, TGA and DTA provide information about physical and chemical changes such as dehydration, decomposition, and phase transitions.

The thermal analysis of a NiTiO₃ precursor revealed a multi-step decomposition process. chalcogen.ro A TGA curve might show an initial weight loss at lower temperatures (e.g., 120-140°C), which is typically attributed to the removal of water molecules. chalcogen.ro A subsequent, more significant weight loss in a higher temperature range (e.g., 200-450°C) can be assigned to the thermal decomposition of organic precursors, such as isopropoxide molecules. chalcogen.ro The final stage, often observed between 450°C and 600°C, involves the reorientation of the lattice and the formation of the crystalline NiTiO₃ phase. chalcogen.ro DTA curves can show exothermic peaks corresponding to the combustion of organic materials and the crystallization of the final product. researchgate.net

Nanoparticle Specific Characterization

The characterization of this compound nanoparticles involves a range of techniques to determine their size, morphology, and crystalline structure. These properties are crucial as they directly influence the material's performance in various applications.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are standard methods to visualize the morphology and determine the size of NiTiO₃ nanoparticles. Studies have shown that NiTiO₃ can be synthesized as spherical nanoparticles with average particle sizes around 45 nm. chalcogen.ro SEM analysis can also reveal the tendency of these nanoparticles to form agglomerates. chalcogen.ro

X-ray Diffraction (XRD) is used to identify the crystalline phase and estimate the average crystallite size of the nanoparticles. The XRD pattern of NiTiO₃ powder typically confirms an ilmenite (B1198559) structure with rhombohedral symmetry. chalcogen.ro The average crystallite size can be calculated using the Scherrer equation, with reported sizes often in the nanometer range, for example, 45 nm. chalcogen.ro The synthesis of nanocrystalline nickel titanate (NiTiO₃) composite powders has been achieved through methods like the sol-gel process combined with a surfactant-assisted template method. ncl.res.in

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of nanoparticles and sub-micron particles in a liquid suspension. The technique is based on the principle of Brownian motion, where particles are in constant random movement due to collisions with the solvent molecules.

In a DLS experiment, a monochromatic laser beam illuminates the nanoparticle suspension. The scattered light from the particles is detected at a specific angle, and the fluctuations in the intensity of the scattered light are measured over time. These fluctuations are directly related to the speed of the particles' Brownian motion. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations.

The instrument's correlator analyzes these intensity fluctuations to generate an autocorrelation function. This function is then used to calculate the translational diffusion coefficient (D) of the particles. Finally, the hydrodynamic diameter (d_H) of the particles is determined using the Stokes-Einstein equation:

d_H = k_B * T / (3 * π * η * D)

where:

k_B is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

The hydrodynamic diameter is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. It includes the core of the particle as well as any molecules or ions that are adsorbed on its surface and move with it in the solvent.

In addition to the average hydrodynamic diameter, DLS also provides the Polydispersity Index (PDI), which is a measure of the broadness of the size distribution. A PDI value below 0.1 indicates a monodisperse sample with a very narrow size distribution, while values above 0.3 suggest a polydisperse sample with a broad size distribution.

While specific DLS data for pure this compound nanoparticles is not extensively reported in the reviewed literature, studies on related materials provide insight into the expected measurements. For instance, the hydrodynamic size of nickel nanoparticles can be influenced by stabilizing agents. In one study, the average hydrodynamic size of nickel nanoparticles was found to decrease with an increasing concentration of the capping agent polyvinylpyrrolidone (B124986) (PVP) researchgate.net.

Sample (Ni NPs with PVP)PVP to Ni Weight RatioAverage Hydrodynamic Size (nm)
Ni-NP11:1103
Ni-NP23:189
Ni-NP35:173

This table presents data for nickel nanoparticles to illustrate the principles of DLS analysis and is based on findings from a study on PVP-capped nickel nanoparticles.

Nanoparticle Tracking Analysis (NTA)

Nanoparticle Tracking Analysis (NTA) is another powerful technique for the sizing and concentration measurement of nanoparticles in liquid suspension. Unlike DLS, which is an ensemble technique that measures the collective scattering from a large number of particles, NTA analyzes particles on an individual, particle-by-particle basis ufl.eduhoriba.com.

The NTA instrument uses a laser to illuminate the nanoparticles in the sample chamber. A microscope objective and a camera are used to capture a video of the light scattered by the individual nanoparticles moving under Brownian motion. The NTA software then tracks the movement of each visible particle in two dimensions, from frame to frame.

The mean square displacement of each tracked particle is used to calculate its translational diffusion coefficient (D). Similar to DLS, the hydrodynamic diameter of each particle is then determined using the Stokes-Einstein equation. By analyzing hundreds or thousands of individual particles, a high-resolution particle size distribution is generated.

A key advantage of NTA is its ability to provide a direct measurement of the particle concentration in the sample. Since each particle is individually visualized and counted within a known volume of the sample chamber, the number of particles per unit volume can be accurately determined.

NTA is particularly well-suited for analyzing polydisperse samples, as it can resolve different particle populations within a mixture. It also provides a visual confirmation of the presence of aggregates and can be used to study dynamic processes such as particle aggregation or dissolution in real-time.

ParameterDescriptionTypical Unit
Mean SizeThe average hydrodynamic diameter of the tracked nanoparticles.nm
Mode SizeThe most frequently occurring hydrodynamic diameter in the distribution.nm
D10, D50, D90The diameters at which 10%, 50%, and 90% of the particles are smaller.nm
ConcentrationThe number of particles per unit volume of the suspension.particles/mL

This table describes the typical parameters obtained from a Nanoparticle Tracking Analysis measurement.

Other Advanced Characterization Techniques

Rutherford Backscattering Spectrometry (RBS) for Layer Thickness

Rutherford Backscattering Spectrometry (RBS) is a powerful and non-destructive ion beam analysis technique used to determine the elemental composition and thickness of thin films measurlabs.comazom.comsympnp.org. It provides quantitative information without the need for reference standards, making it a valuable tool for the characterization of this compound thin films.

In an RBS measurement, a high-energy beam of light ions, typically helium ions (He⁺), is directed onto the sample. As the ions penetrate the material, a small fraction of them will undergo elastic collisions with the nuclei of the atoms in the film and be scattered backward. A detector placed at a specific backscattering angle measures the energy of these backscattered ions.

The energy of a backscattered ion depends on two main factors: the mass of the target atom and the depth at which the scattering event occurred.

Mass of the Target Atom: The amount of energy lost by the incident ion in a collision is dependent on the mass of the target nucleus. Lighter target nuclei will cause the incident ion to lose less energy and be backscattered with higher energy, while heavier target nuclei will result in a greater energy loss and lower backscattered energy. This allows for the identification of the different elements present in the film.

Depth of the Scattering Event: As the incident ions travel through the film, they lose energy due to inelastic collisions with the electrons of the target material. This energy loss is continuous and predictable. Therefore, an ion that is backscattered from a deeper layer in the film will have a lower final energy than an ion scattered from the same element at the surface. This energy difference can be used to determine the depth profile of the elements in the film.

By analyzing the energy spectrum of the backscattered ions, the elemental composition of the film and the thickness of each layer can be determined. The area under the peak corresponding to a particular element is proportional to the number of atoms of that element per unit area (atoms/cm²). If the density of the material is known, this areal density can be converted into a physical thickness in nanometers.

ParameterInformation Provided by RBS
Elemental CompositionQuantitative determination of the atomic fractions of Ni, Ti, and O.
Layer ThicknessMeasurement of the film thickness in terms of areal density (atoms/cm²) or physical thickness (nm) if the density is known.
Depth ProfileDistribution of elements as a function of depth within the film.
Interfacial AnalysisCharacterization of the interface between the NiTiO₃ film and the substrate.

This table summarizes the information that can be obtained from Rutherford Backscattering Spectrometry analysis of a thin film.

Ion Beam Microscopy (IBM)

Ion Beam Microscopy (IBM), particularly utilizing a Focused Ion Beam (FIB), is a versatile technique for site-specific analysis, imaging, and modification of materials at the micro- and nanoscale researchgate.nettechnion.ac.il. When combined with a Scanning Electron Microscope (SEM) in a dual-beam FIB-SEM system, it becomes a powerful tool for the three-dimensional microstructural characterization of materials like this compound.

A FIB instrument uses a finely focused beam of ions, typically gallium (Ga⁺) ions, to interact with the sample surface. This interaction can be used for several purposes:

Imaging: As the ion beam rasters across the sample surface, secondary electrons or secondary ions are emitted. These signals are collected by a detector to form an image of the surface topography and composition. The contrast in an ion-induced secondary electron image is sensitive to the material's crystallographic orientation, a phenomenon known as ion channeling contrast.

Milling and Cross-Sectioning: The primary application of FIB is for precise material removal or milling. By rastering the high-energy ion beam over a specific area, material can be sputtered away in a controlled manner. This allows for the creation of cross-sections of the material at precise locations, revealing the subsurface microstructure. This is particularly useful for examining interfaces, grain structures, and defects within a this compound sample.

In a FIB-SEM system, the electron and ion beams are focused on the same point on the sample, but from different angles. This allows for simultaneous SEM imaging while the FIB is milling. A common application is "slice and view" tomography, where the FIB sequentially mills away thin layers of the material, and the SEM images the newly exposed cross-section after each slice. This series of 2D images can then be reconstructed to create a 3D model of the material's microstructure.

For this compound, FIB-SEM can be used to:

Investigate the grain size, shape, and orientation.

Characterize the porosity and pore network.

Examine the interface between the NiTiO₃ and a substrate or other materials in a composite.

Prepare site-specific thin lamella for subsequent analysis by Transmission Electron Microscopy (TEM).

Application of FIB-SEMInformation Obtained
Cross-Sectional ImagingVisualization of the internal microstructure, including grains, pores, and interfaces.
3D Tomography ("Slice and View")Three-dimensional reconstruction of the material's microstructure, providing quantitative data on volume fractions, tortuosity, and connectivity of different phases.
TEM Sample PreparationFabrication of electron-transparent thin sections from specific regions of interest for high-resolution imaging and analysis.
Micro-machiningPrototyping and fabrication of micro- and nanostructures.

This table outlines the applications and the type of information that can be obtained using Ion Beam Microscopy, specifically a Focused Ion Beam-Scanning Electron Microscope (FIB-SEM) system.

Confocal Raman Microscopy (CRM)

Confocal Raman Microscopy (CRM) is a non-destructive chemical imaging technique that combines the molecular specificity of Raman spectroscopy with the high spatial resolution of confocal microscopy. It is an excellent tool for characterizing the crystallographic phases, chemical composition, and homogeneity of this compound at the micro- and nanoscale.

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source. When the laser light interacts with a material, most of it is scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction of the light is scattered inelastically (Raman scattering), where the photons either lose or gain energy. This energy change, known as the Raman shift, corresponds to the vibrational modes of the molecules in the material. A Raman spectrum, which is a plot of the intensity of the scattered light versus the Raman shift, provides a unique chemical fingerprint of the material.

This compound with an ilmenite crystal structure has specific Raman active vibrational modes. The positions and relative intensities of these Raman peaks are characteristic of the NiTiO₃ phase and can be used to distinguish it from other oxides of nickel or titanium.

In a confocal Raman microscope, the laser is focused onto a small spot on the sample, and the scattered light is collected through the same microscope objective. A confocal pinhole is placed in the light path to reject out-of-focus light, which significantly improves the spatial resolution, particularly in the axial (depth) direction. This allows for the acquisition of Raman spectra from a very small sampling volume.

By raster-scanning the laser spot across the sample, a Raman map or image can be generated. Each pixel in the image corresponds to a full Raman spectrum, providing spatially resolved chemical information. This can be used to visualize the distribution of different phases, identify impurities, and assess the chemical homogeneity of the this compound material.

Raman Active Modes of Ilmenite NiTiO₃
Raman Shift (cm⁻¹)
~195
~232
~250
~295
~350
~398
~469
~488
~620
~716

This table presents the typical Raman active modes observed for this compound with an ilmenite structure. The exact peak positions may vary slightly depending on the synthesis method and measurement conditions. researchgate.net

Zeta Potential Measurements

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion. For this compound nanoparticles, the zeta potential is a critical parameter that influences their tendency to agglomerate or remain as a stable, well-dispersed suspension.

Nanoparticles in a liquid medium typically carry a surface charge. This charge attracts a layer of counter-ions from the surrounding liquid, forming a diffuse layer of ions around the particle. This entire structure is known as the electrical double layer. When the particles move through the liquid, a portion of this diffuse layer moves with them. The electrical potential at the boundary of this moving unit is the zeta potential.

The magnitude of the zeta potential is directly related to the stability of the suspension. If the particles have a high absolute zeta potential (either positive or negative, typically > ±30 mV), the electrostatic repulsion between them is strong, which prevents them from coming close to each other and agglomerating. Conversely, if the particles have a low absolute zeta potential (close to zero), the attractive van der Waals forces can overcome the electrostatic repulsion, leading to particle aggregation and instability of the suspension.

Zeta potential is typically measured using a technique called electrophoretic light scattering (ELS). An electric field is applied across the sample, causing the charged particles to move towards the electrode with the opposite charge. The velocity of the particles is measured using a laser Doppler velocimetry system. The electrophoretic mobility of the particles is then used to calculate the zeta potential using the Henry equation.

The zeta potential of this compound nanoparticles is highly dependent on the pH of the suspension. The pH at which the zeta potential is zero is known as the isoelectric point (IEP). At the IEP, the suspension is least stable. By adjusting the pH away from the IEP, the surface charge and therefore the zeta potential of the nanoparticles can be controlled to achieve a stable dispersion.

A study on titanate materials synthesized by the solvocombustion method reported the isoelectric point of nickel titanate to be at a pH of 5.7 researchgate.net.

pHZeta Potential of NiTiO₃ (mV)
2~ +20
4~ +5
5.7 (IEP) 0
6~ -5
8~ -25
10~ -35

This table presents representative data of the zeta potential of this compound as a function of pH, with the isoelectric point (IEP) at pH 5.7, based on findings from a study on titanate materials. researchgate.net

Computational Materials Science and Theoretical Investigations of Nickel Titanium Oxide

Density Functional Theory (DFT) Approaches

DFT has become a cornerstone for the theoretical study of solid-state materials like nickel titanium oxide. It allows for the calculation of various fundamental properties from first principles, providing a theoretical framework to understand and predict material characteristics.

First Principles Calculations of Electronic Structure

First-principles calculations based on DFT are instrumental in elucidating the electronic structure of this compound. These calculations typically involve solving the Kohn-Sham equations for the ilmenite (B1198559) crystal structure of NiTiO₃.

Theoretical studies have employed numerical models based on DFT to calculate the structural and electronic properties of NiTiO₃ nanostructures. aps.orgscispace.com These models often start with the atomic positions of the crystalline ilmenite structure, which are then relaxed to find stable and energetically favorable geometries. aps.orgscispace.com To accurately describe the electronic properties of transition metal oxides, standard DFT functionals like the Generalized Gradient Approximation (GGA-PBE) are often supplemented with a Hubbard U correction (DFT+U). This approach better accounts for the strong correlation effects of d-electrons in elements like nickel and titanium. semanticscholar.org

Research has shown that for NiTiO₃, the antiferromagnetic (AFM) phase of the LiNbO₃ (LN)-type structure has a direct band gap of 2.16 eV. rsc.org The electronic band structure calculated using the DFT/PBE functional with the Hubbard U approximation reveals the energy levels for spin-polarized alpha and beta electrons. aps.orgscispace.com The analysis of the density of states (DOS) indicates that the energy gaps in NiTiO₃ are wide, resulting from the hybridization of Ni 3d and O 2p orbitals forming the valence band and the Ti 3d orbitals forming the conduction band. rsc.org This electronic configuration influences the material's optical absorption properties, with observed absorbance peaks corresponding to photon energies of 2.77, 2.47, and 1.67 eV. rsc.org

Table 1: Calculated Electronic Properties of NiTiO₃

Property Value Method/Notes
Crystal Structure Ilmenite Trigonal, R-3 space group materialsproject.org
Band Gap 2.16 eV DFT, LN-type, AFM phase rsc.org
Optical Band Gap 3.02 eV Experimental, UV-Vis diffuse reflectance researchgate.net

Modeling of Surface Stability and Energy

The stability of a material's surface is critical for applications in catalysis and as electrodes, as the surface structure dictates its reactivity and interaction with the environment. Surface energy, a key parameter, is the excess energy at the surface of a material compared to the bulk. DFT calculations are a primary method for determining the surface energies of different crystallographic planes.

The calculation of surface energy involves creating a slab model of the material with a vacuum layer to simulate the surface. youtube.com The surface energy (γ) is then calculated using the following formula:

γ = [E_slab - N * E_bulk] / 2A

where E_slab is the total energy of the relaxed slab, E_bulk is the energy of the bulk material per formula unit, N is the number of formula units in the slab, and A is the surface area of one side of the slab. researchgate.net The factor of 2 accounts for the two surfaces of the slab. youtube.com

While direct DFT calculations for the surface energy of specific NiTiO₃ facets were not found in the searched literature, studies on isostructural materials provide valuable insights. For instance, in the case of MnTiO₃, which shares the ilmenite structure, the non-polar (110) surface plane is predicted to dominate the material's morphology as it exhibits the lowest surface energy. scispace.comrsc.org Given the structural similarities, it is plausible that certain low-index planes of NiTiO₃ would also be more stable than others. The stability of different surfaces can also be influenced by the chemical potential of the surrounding environment, such as the oxygen partial pressure. researchgate.net

Adsorption Energy Calculations

Adsorption energy calculations using DFT are crucial for understanding how molecules interact with the surface of a material, a fundamental aspect of catalysis and sensing applications. This involves calculating the total energy of the combined adsorbate-surface system and comparing it to the sum of the energies of the isolated surface and the molecule in the gas phase. youtube.comarxiv.org

The adsorption energy (E_ads) is typically calculated as:

E_ads = E_(slab+adsorbate) - (E_slab + E_adsorbate)

A negative value for E_ads indicates that the adsorption process is exothermic and, therefore, energetically favorable. youtube.comnih.gov

Defect Formation Energy Calculations

Point defects, such as vacancies and interstitials, are invariably present in crystalline materials and can profoundly influence their electronic, magnetic, and chemical properties. The energy required to create a defect is known as the defect formation energy, which can be calculated using DFT to understand defect stability and concentration. scm.com

The formation energy of a neutral defect, such as an oxygen vacancy (V_O), is calculated as:

E_f(V_O) = E_defective - E_perfect + μ_O

where E_defective is the total energy of the supercell containing the vacancy, E_perfect is the total energy of the perfect supercell, and μ_O is the chemical potential of oxygen. nih.gov

A detailed DFT investigation by Ribeiro et al. explored the role of intrinsic oxygen vacancies in ATiO₃ multiferroic materials, including NiTiO₃. scispace.comrsc.org The study found that the creation of an oxygen vacancy leads to structural and electronic rearrangements in the surrounding [TiO₆] and [NiO₆] octahedral clusters, which become [TiO₅] and [NiO₅]. rsc.org This structural perturbation introduces intermediate energy levels within the band gap, effectively narrowing the energy required for electronic excitation. rsc.org

The calculations revealed that the electrons left behind by the removed oxygen atom are primarily trapped in the empty 3d orbitals of the neighboring Ti cations. rsc.org In the case of surface defects, the coordination of the oxygen atom is a key factor in the energetics of vacancy formation. On the (110) surface of NiTiO₃, oxygen atoms can be two-fold or three-fold coordinated. The calculations showed that removing a two-fold coordinated oxygen atom is energetically more favorable due to the lower number of covalent bonds that need to be broken. scispace.com

Table 2: Calculated Oxygen Vacancy Formation Energies for ATiO₃ (A = Mn, Fe, Ni) Surfaces

Surface Vacancy Site Coordination Formation Energy Trend
V1 Two-fold More easily removed scispace.com
V2 Three-fold Less easily removed scispace.com

Simulation of Atomic and Molecular Interactions

Beyond static DFT calculations, simulations of atomic and molecular interactions, often using molecular dynamics (MD), provide a dynamic picture of processes occurring at the surface of this compound. These simulations can track the movement of atoms over time, offering insights into reaction mechanisms and kinetics.

Oxygen Adsorption and Oxidation Behavior

Understanding the initial stages of oxidation is critical for applications where corrosion resistance or catalytic activity is important. While specific simulations of oxygen adsorption and oxidation on NiTiO₃ surfaces were not prominent in the searched literature, studies on related Ti and Ni systems offer valuable mechanistic insights.

Reactive force field (ReaxFF) molecular dynamics (MD) simulations are a powerful tool for investigating the initial stages of oxidation on metal surfaces. techscience.comtechscience.cn These simulations can model the dissociation of oxygen molecules and the subsequent transport of oxygen atoms into the metal lattice. techscience.comtechscience.cn For titanium surfaces, MD simulations have shown that oxygen transport is the dominant process during initial oxidation, with a surface oxide layer forming rapidly. techscience.comtechscience.cn These simulations also reveal the generation of compressive stress in the nascent oxide layer, which can block further oxygen transport into the bulk material. techscience.comtechscience.cn

First-principles calculations on the initial oxidation of NiTi surfaces indicate that the adsorption of oxygen promotes the selective oxidation of titanium, leading to the formation of a titanium oxide layer. researchgate.net DFT studies on Ni-Cr alloys have shown that the presence of chromium makes the oxygen adsorption process more thermodynamically favorable. researchgate.net The stability of the adsorbed oxygen is highly dependent on its local atomic environment. researchgate.net These findings suggest that on a NiTiO₃ surface, the interaction with oxygen would be complex, involving both Ni and Ti sites, with the potential for selective oxidation and the formation of a stable oxide passivation layer.

Interfacial Segregation Phenomena (e.g., Nickel Segregation)

Computational materials science provides powerful tools to investigate interfacial segregation phenomena, which involve the accumulation of certain atomic species at interfaces like grain boundaries and surfaces. This redistribution of elements can significantly influence a material's properties. In the context of nickel-containing oxides, first-principles calculations based on density functional theory (DFT) have been employed to understand the driving forces behind the segregation of nickel. These studies often calculate the segregation energy, which determines whether it is energetically favorable for an element to move from the bulk to an interface.

While direct computational studies on nickel segregation specifically within this compound (NiTiO3) interfaces are not extensively documented in the provided search results, the principles derived from studies of other nickel-based systems can offer valuable insights. For instance, research on nickel-titanium binary systems suggests that the segregation of either titanium or nickel can enhance material properties. nsf.gov Furthermore, computational studies on other complex oxides have shown that factors like the chemical environment, temperature, and strain at the interface play a crucial role in driving the segregation of constituent elements.

Theoretical investigations into related systems, such as carbon segregation at nickel grain boundaries, demonstrate the capability of DFT to elucidate the preferred segregation sites and the impact of segregants on the local electronic structure and bonding. researchgate.net These computational approaches could be similarly applied to NiTiO3 to understand how nickel segregation at grain boundaries or surfaces might alter its electronic, catalytic, or mechanical properties. Such studies would be invaluable for designing NiTiO3-based materials with tailored interfacial characteristics for various technological applications.

Theoretical Studies on Band Gap Engineering and Electronic Structure Modulation

Impact of Doping on Electronic States and Band Gaps

Theoretical studies, primarily employing first-principles calculations, have been instrumental in exploring the potential of doping to engineer the band gap and modify the electronic structure of this compound and related titanates. The introduction of foreign atoms, or dopants, into the crystal lattice can create new electronic states within the band gap, thereby altering the material's optical and electrical properties.

Computational investigations on doping in titanium-based oxides have shown that both cation and anion doping can be effective strategies for band gap engineering. arxiv.org For instance, doping with transition metals at the titanium site can introduce localized d-states within the band gap. arxiv.org While this can narrow the band gap and shift the optical absorption to the visible light region, these localized states can also act as recombination centers for photogenerated electron-hole pairs, which can be detrimental to photocatalytic activity. arxiv.org

Non-metal doping, such as with nitrogen, has also been theoretically explored. arxiv.orgnih.gov In titanium dioxide, nitrogen doping can introduce N 2p states near the valence band, effectively narrowing the band gap. arxiv.orgnih.gov The specific nature of the dopant, its concentration, and its location within the NiTiO3 lattice would determine the precise changes in the electronic structure. Computational models allow for a systematic exploration of these factors to predict optimal doping strategies for desired applications.

Table 1: Theoretical Predictions on the Impact of Doping on the Electronic Structure of Titanates

Dopant TypePredicted Effect on Electronic StructurePotential Impact on Properties
Transition Metals (e.g., V, Cr, Mn, Fe, Co, Ni, Cu, Zn)Introduction of localized d-states within the band gap. arxiv.orgd-nb.infoNarrowing of the band gap, potential for enhanced visible light absorption, but also risk of creating recombination centers. arxiv.orgd-nb.info
Non-metals (e.g., Nitrogen)Creation of p-states near the valence band. arxiv.orgnih.govReduction of the band gap energy, shifting optical absorption to the visible range. arxiv.orgnih.gov
Lanthanides/ActinidesCan introduce f-states, potentially altering magnetic and electronic properties.Modification of electronic and magnetic behavior.
Co-doping (e.g., La/Ir)Synergistic effects leading to significant band gap reduction and enhanced visible light absorption. inoe.roImproved photocatalytic activity under visible light. inoe.ro

Defect-Induced Electronic Levels

Intrinsic point defects, such as vacancies, interstitials, and antisite defects, can also significantly modulate the electronic structure of this compound. First-principles calculations are a key tool for investigating the formation energies of these defects and their impact on the electronic states. escholarship.orgresearchgate.netresearchgate.net

Theoretical studies on related metal oxides have shown that oxygen vacancies are often the most common type of intrinsic defect. scispace.com The removal of an oxygen atom can leave behind excess electrons that become localized on the neighboring metal cations, creating defect states within the band gap. scispace.com In the case of NiTiO3, oxygen vacancies could lead to the reduction of Ti⁴⁺ to Ti³⁺ or Ni²⁺ to Ni⁺, introducing new energy levels that can affect the material's conductivity and optical properties.

Similarly, cation vacancies (nickel or titanium vacancies) and interstitials can also create localized electronic states. The formation energy of these defects, and thus their equilibrium concentration, depends on the chemical potentials of the constituent elements during material synthesis. Computational studies can predict these formation energies under different conditions, providing guidance for controlling the defect chemistry of NiTiO3 to achieve desired electronic properties. escholarship.orgresearchgate.netresearchgate.net

Table 2: Predicted Effects of Intrinsic Point Defects on the Electronic Structure of this compound

Defect TypeExpected Impact on Electronic StructurePotential Consequences for Material Properties
Oxygen VacancyCreation of donor levels below the conduction band.Increased n-type conductivity, potential for enhanced catalytic activity, can also act as charge trapping sites.
Nickel VacancyFormation of acceptor levels above the valence band.Increased p-type conductivity.
Titanium VacancyIntroduction of acceptor levels.Alteration of charge carrier concentration and transport properties.
Interstitial Nickel/TitaniumCan create both shallow and deep defect states within the band gap.Complex effects on electronic and optical properties depending on the interstitial site.
Antisite Defects (Ni on Ti site or Ti on Ni site)Introduction of localized states that can alter the local electronic and magnetic ordering.Modification of magnetic and electronic properties.

Surface Chemistry and Interfacial Phenomena in Nickel Titanium Oxide Systems

Surface Reconstruction and Termination Studies

The surface of a crystalline material often undergoes reconstruction, where the atoms arrange differently than in the bulk, to minimize surface energy. The termination of the surface, referring to the elemental layer present at the gas-solid or liquid-solid interface, is crucial for its chemical behavior.

In nickel-titanium systems, the surface is typically dominated by a titanium oxide layer. Studies on oxidized NiTi (Nitinol) alloys reveal that the surface layer is predominantly composed of titanium dioxide (TiO₂), which provides stability and biocompatibility. nih.govwikipedia.org However, depending on the formation conditions, such as heat treatment, the oxide layer can be complex, containing not only TiO₂ but also nickel oxides (like NiO) and mixed nickel-titanium oxides. wikipedia.orgrefractorymetal.org The presence and concentration of nickel in the oxide layer are critical, particularly for biomedical applications, due to potential toxicological effects. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for analyzing the chemical composition and oxidation states of elements at the surface. XPS studies on oxidized NiTi surfaces confirm that the titanium is primarily in the Ti⁴⁺ oxidation state, characteristic of TiO₂. mdpi.comcolab.wsresearchgate.net However, Ti³⁺ species associated with sub-oxides like Ti₂O₃ can also be present, often linked to surface defects such as oxygen vacancies. researchgate.netunamur.be The O 1s spectrum typically shows components corresponding to the metal oxide lattice (O²⁻), surface hydroxyl groups (-OH), and adsorbed water molecules. researchgate.net

Surface reconstruction in complex oxides can be intricate. For instance, in perovskite nickelate films, polar surfaces can exhibit significant structural distortions and octahedral rotations to compensate for the electrostatic field at the surface. nih.gov While specific Low-Energy Electron Diffraction (LEED) studies on single-crystal nickel titanium oxide are not abundant in the literature, studies on related systems, like TiO₂ films on metal substrates, demonstrate various surface reconstructions depending on film thickness and preparation, which can be characterized by distinct LEED patterns. researchgate.net

Table 1: Surface Composition and Titanium Oxidation States in Oxidized NiTi Alloys from XPS Analysis

Sample/TreatmentPredominant Surface CompoundTi 2p3/2 Binding Energy (eV)Dominant Ti Oxidation StateReference
NiTi Alloy in NaOH SolutionTiO₂ / Ni(OH)₂~458.5Ti⁴⁺ colab.ws
Commercial NiTi with ALD TiO₂TiO₂458.6Ti⁴⁺ mdpi.com
N-doped Anatase TiO₂ FilmTiONMultiple statesTi⁴⁺, Ti³⁺, Ti²⁺ unamur.be
Anodized TitaniumTiO₂ / Ti₂O₃460.0 (Ti⁴⁺), 458.6 (Ti³⁺)Ti⁴⁺, Ti³⁺ researchgate.net

Adsorption and Desorption Mechanisms on this compound Surfaces

The adsorption of molecules onto this compound surfaces is governed by a combination of factors including surface energy, chemical composition, topography, and the nature of the adsorbing species. These interactions can range from weak physisorption, driven by van der Waals forces, to strong chemisorption, involving the formation of chemical bonds.

In biological environments, the adsorption of proteins is of paramount importance. The surface oxide layer on NiTi alloys plays a critical role in mediating protein interactions. Oxidation treatments that increase the polar component of the surface energy have been shown to enhance the hydrophilic character of the surface. nih.govresearchgate.net This increased hydrophilicity can lead to a greater amount of adsorbed proteins, such as albumin and fibronectin. nih.govresearchgate.net The adsorption process is competitive, and the surface properties can influence which proteins preferentially adsorb and their subsequent conformation. nih.gov Electrostatic interactions are also a key driver, with the surface charge of the oxide and the net charge of the protein (which is pH-dependent) dictating attraction or repulsion. nih.gov

The adsorption of smaller gas molecules is critical in catalysis. Studies on nickel and titanium oxide surfaces provide insights into these mechanisms. For carbon monoxide (CO) on nickel surfaces, density functional theory (DFT) calculations show that CO preferentially adsorbs at specific sites (top, bridge, or hollow sites) depending on the crystal face, with distinct adsorption energies. mdpi.com The presence of titania on a nickel surface can alter the adsorption strengths of molecules like CO and hydrogen, which can, in turn, affect catalytic activity and selectivity. uu.nlelsevierpure.com Similarly, the chemisorption of carbon dioxide (CO₂) on nickel surfaces is facet-dependent, involving electron transfer from the metal to the CO₂ molecule, leading to its activation. acs.org

Table 2: Factors Influencing Protein Adsorption on Oxidized NiTi Surfaces

Surface PropertyEffect on AdsorptionMechanismReference
Increased Surface Energy (Polar Component)Increases amount of albumin and fibronectin adsorbedEnhances hydrophilic character of the surface nih.govresearchgate.net
Surface ChargeDrives adsorption of charged proteinsElectrostatic attraction/repulsion nih.gov
Nanoscale TopographyIncreases protein adsorptionProvides more surface area and interaction sites nih.govwikipedia.org
Surface Chemistry (e.g., -OH groups)Can increase protein bindingFormation of hydrogen bonds nih.gov

Interfacial Interactions in Composite and Hybrid Materials

The performance of composite materials containing this compound depends critically on the strength and stability of the interface between the oxide and the surrounding matrix. Understanding and engineering these interfacial interactions are key to developing robust and functional composites.

In polymer-matrix composites, achieving strong adhesion between the hydrophilic metal oxide surface and a typically more hydrophobic polymer is a significant challenge. The interactions at this interface are a complex interplay of molecular forces, including van der Waals forces, hydrogen bonding, and acid-base interactions. tudelft.nl To enhance interfacial bonding, surface modification of the NiTi alloy is often employed. Creating mechanical roughness on the surface, for example through laser patterning or chemical etching, allows for mechanical interlocking as the polymer matrix infiltrates the surface features. researchgate.netmdpi.com Applying coatings, such as nanosilica, can also create a stronger interfacial transition zone, reducing crack propagation and improving load transfer between the fiber and the matrix. researchgate.net

In metal-matrix composites, interfacial reactions can lead to the formation of new phases that can either strengthen or weaken the bond. For instance, in copper-matrix composites reinforced with carbon nanotubes (CNTs), poor wettability between carbon and copper is a major issue. Decorating the CNTs with nickel nanoparticles can significantly improve the interfacial bonding. mdpi.com The nickel forms a nanoscale interfacial transition region that is compatible with both the CNTs and the copper matrix, effectively hindering dislocation movement and enhancing the mechanical properties of the composite. mdpi.com

Table 3: Strategies to Improve Interfacial Adhesion in NiTi-Polymer Composites

Modification MethodPrincipleObserved OutcomeReference
Laser Surface PatterningCreates micro-channels for polymer infiltrationMechanical interlocking, improved adhesion (>80%) mdpi.com
Nitric Acid ImmersionChemical etching creates a rougher surfaceEnhanced bonding strength researchgate.net
Nanosilica Particle CoatingCreates an optimized interfacial transition zoneElevated interfacial bonding strength researchgate.net

Role of Surface Defects and Oxygen Vacancies

Crystalline defects, particularly at the surface, can dominate the chemical and electronic properties of metal oxides. Oxygen vacancies, which are point defects where an oxygen atom is missing from the crystal lattice, are especially important in titanium oxides.

The formation of oxygen vacancies creates excess electrons that are typically localized on the neighboring titanium cations, formally reducing them from Ti⁴⁺ to Ti³⁺. researchgate.net This process introduces defect states within the band gap of the material, significantly altering its electronic and optical properties. The presence of these vacancies is often linked to the surface reconstruction observed in some oxides. nih.gov

The energy required to form an oxygen vacancy (the formation energy) is a critical parameter that influences the defect concentration. acs.org DFT calculations are widely used to compute these energies for various oxide materials. arxiv.orggithub.ioiisc.ac.in These studies show that vacancy formation is often more favorable at the surface than in the bulk. These surface vacancies act as highly reactive sites, becoming preferential locations for the adsorption and activation of molecules. acs.org For example, the adsorption of molecules like O₂, NO, and CO is often stronger at defect sites. acs.org The concentration and location of oxygen vacancies can be controlled through methods such as annealing under specific atmospheric conditions, which allows for the tuning of the material's catalytic and photocatalytic properties. unamur.be

Table 4: Calculated Oxygen Vacancy Formation Energies (ΔEvf) in Perovskite Oxides

CompoundCrystal SystemCalculated ΔEvf (eV/vacancy)Computational MethodReference
SrTiO₃Cubic~6.0DFT aps.org
SrNiO₃Perovskite~0.34 (for first vacancy)DFT aps.org
Various ABO₃ PerovskitesMultipleMAE of 0.45 eV (Model vs. DFT)Linear Model/DFT github.io

Surface Layer Formation and Stability on Alloys

For NiTi alloys (Nitinol), the spontaneous formation of a passive surface oxide layer is fundamental to their utility, especially in corrosive environments like the human body. This layer acts as a protective barrier, enhancing corrosion resistance and limiting the release of potentially harmful nickel ions. refractorymetal.orgconfluentmedical.com

The formation of this passive film is thermodynamically driven, as titanium has a high affinity for oxygen. agu.edu.tr The resulting layer is composed mainly of amorphous or crystalline TiO₂. mdpi.comagu.edu.tr The thickness, composition, and uniformity of this layer can be precisely controlled through various surface treatments, including passivation in nitric acid, electropolishing, and heat treatment. nih.govwikipedia.orgconfluentmedical.com For example, atomic layer deposition (ALD) can be used to create highly uniform TiO₂ layers of a specific thickness (e.g., ~52 nm) on NiTi surfaces, significantly improving their corrosion resistance. mdpi.com

The stability of this oxide layer is not static. In acidic or aggressive environments, the layer can undergo a dynamic cycle of dissolution and reformation. agu.edu.tr Studies have shown that the thickness of the oxide layer can fluctuate over time when immersed in a corrosive solution, which correlates with the rate of nickel ion release. agu.edu.tr The stability of nickel within the oxide layer is also a key concern. Theoretical and experimental studies indicate that while nickel is not soluble in the TiO₂ lattice, it can exist as free atoms or form metallic nanoparticles within a titanium sub-oxide (TiO) layer that may be present beneath the TiO₂. nih.govresearchgate.net Therefore, surface treatments that promote a thick, uniform, and pure TiO₂ layer are essential for ensuring the long-term stability and biocompatibility of NiTi alloys. nih.gov

Table 5: Oxide Layer Thickness on NiTi Archwires in Artificial Saliva (pH 2.3)

Immersion TimeApproximate Oxide Layer Thickness (nm)ObservationReference
As-is (Before Immersion)Significantly thinner than immersed samplesInitial state agu.edu.tr
1 Day5.64Initial layer growth agu.edu.tr
7 Days1.64Layer dissolution observed agu.edu.tr
14 Days4.36Layer reformation agu.edu.tr
30 Days7.10Continued layer growth/stabilization agu.edu.tr

Applications of Nickel Titanium Oxide in Advanced Functional Materials

Photocatalytic Applications

The photocatalytic capabilities of nickel titanium oxide are rooted in its ability to absorb light energy to generate electron-hole pairs, which then drive redox reactions to degrade pollutants or split water. scispace.com Its visible-light harvesting ability and good electronic transportability are key attributes, although overcoming the rapid recombination of photogenerated carriers remains a central challenge in maximizing its efficiency. mdpi.com

Photocatalytic Degradation of Organic Pollutants (e.g., Dyes)

This compound has demonstrated notable efficacy in the photocatalytic degradation of various organic pollutants, particularly textile dyes like methylene (B1212753) blue and rhodamine B, which are common constituents in industrial wastewater. mdpi.comchalcogen.roresearchgate.net When nickel is incorporated into titanium dioxide (TiO2), the resulting composite material often exhibits enhanced photocatalytic activity. researchgate.netdeswater.com For instance, NiO-TiO2 composites have been shown to achieve a degradation of 92.85% for Rhodamine B, a significant improvement over the 43.15% achieved by pure TiO2 under similar conditions. researchgate.net

The mechanism involves the generation of highly reactive oxygen species. When the photocatalyst is irradiated with light of sufficient energy, electrons are excited from the valence band to the conduction band, leaving holes behind. mdpi.com These charge carriers react with water and oxygen molecules adsorbed on the catalyst surface to produce potent oxidizing agents like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−), which then attack and break down the complex organic dye molecules into simpler, less harmful substances like CO2 and water. mdpi.comyoutube.com Studies have shown that Ni-doped TiO2 can generate more hydroxyl radicals than pure TiO2 under visible light, contributing to its superior performance. chalcogen.ro The presence of nickel species can also reduce the recombination of the photo-generated electron-hole pairs, further enhancing photo-conversion efficiency. chalcogen.ro

Table 1: Photocatalytic Degradation Efficiency for Various Dyes

CatalystPollutantDegradation Efficiency (%)Irradiation Time (min)Reference
NiTiO₃-BiOBr (15%)Rhodamine B96.690 mdpi.com
PANI@NiTiO₃ (1 wt%)Rhodamine B94180 researchgate.net
TiO₂-NiORhodamine B92.85Not Specified researchgate.net
Pure NiTiO₃Rhodamine B14.690 mdpi.com
5 mol% Ni-doped TiO₂Methylene Blue~90 (relative)300 chalcogen.ro
NiTiO₃-BiOBr (15%)Tetracycline73.5180 mdpi.com

Visible Light Photocatalysis Enhancement Mechanisms

Doping and Defect Energy Levels: Doping TiO2 with nickel can introduce defect energy levels within the band gap. mdpi.com These new energy levels can act as electron traps, promoting the separation of charge carriers and reducing the likelihood of their recombination. chalcogen.ro This process also extends the material's light absorption into the visible region, allowing it to utilize a broader range of the solar spectrum. chalcogen.romdpi.com The presence of Ni ions can also create more oxygen vacancies, which are beneficial for increasing the number of surface hydroxyl groups that contribute to photocatalytic degradation. mdpi.com

Heterojunction Formation: Creating a heterojunction by combining this compound with another semiconductor with a suitable band structure is a highly effective enhancement strategy. mdpi.com For example, Z-scheme heterojunctions, such as those formed between NiTiO3 and graphitic carbon nitride (g-C3N4), have shown remarkably enhanced photocatalytic activity. osti.govacs.orgosti.gov In this configuration, the photogenerated electrons in the material with a higher conduction band potential combine with the holes in the material with a lower valence band potential. This Z-scheme charge transfer mechanism effectively separates the remaining high-potential holes and low-potential electrons, maximizing their redox capabilities and significantly boosting the separation of charge carriers. researchgate.netacs.org A NiTiO3/g-C3N4 heterojunction demonstrated a photocatalytic decomposition rate of rhodamine B that was 11.44 and 5.72 times higher than that of pure NiTiO3 and g-C3N4, respectively. researchgate.net

Photoelectrochemical Water Splitting Studies

Photoelectrochemical (PEC) water splitting is a promising technology for producing clean hydrogen fuel from water using solar energy. nih.gov this compound-based materials are being actively investigated as photoanodes for this process due to their chemical stability and catalytic activity. nih.govnih.gov The fundamental process of PEC water splitting at a photoanode involves the generation of electron-hole pairs upon light absorption, the separation of these charges, and their subsequent migration to the electrode surface to drive the water oxidation reaction (oxygen evolution). acs.org

However, the efficiency of materials like TiO2 is often limited by their wide band gap and the rapid recombination of photogenerated electrons and holes. mdpi.comnih.gov Research has shown that modifying TiO2 nanostructures with nickel and other elements can significantly improve PEC performance. For example, a Ni/Si-codoped TiO2 nanostructure photoanode exhibited a photocurrent density of 1.15 mA/cm² at 0 V (vs. Ag/AgCl), which was superior to both singly doped Ni-doped and Si-doped TiO2. nih.gov This enhancement is attributed to extended light absorption, faster charge transfer, and a longer lifetime of the charge carriers. nih.gov Similarly, Ti-Ni-Si-O nanostructures formed on a Ti-Ni-Si alloy surface demonstrated a photocurrent density of 0.45 mA/cm² at 0 V (vs. Ag/AgCl). mdpi.com The formation of heterojunctions, such as NiTiO3/g-C3N4, also enhances PEC activity by promoting efficient electron-hole separation through a Z-scheme mechanism, achieving a photoconversion efficiency 4.4 times greater than pure NiTiO3. osti.govacs.org

Kinetic Modeling of Photocatalytic Reactions

The kinetics of photocatalytic degradation of organic pollutants are often described by the Langmuir-Hinshelwood (L-H) model. researchgate.net This model is widely used because it can account for reactions occurring at the solid-liquid interface, which is characteristic of heterogeneous photocatalysis. frontiersin.orgnih.gov The L-H model relates the initial degradation rate (r) to the concentration of the pollutant (C) and can be expressed by the equation:

r = (kcatKC) / (1 + KC)

Where:

kcat is the rate constant of the surface reaction.

K is the adsorption equilibrium constant of the reactant on the catalyst surface.

In many cases, particularly at low initial pollutant concentrations, the term KC is much less than 1, and the equation simplifies to a pseudo-first-order kinetic model:

ln(C0/Ct) = kappt

Where:

C0 is the initial concentration of the pollutant.

Ct is the concentration at time t.

kapp is the apparent pseudo-first-order rate constant.

This pseudo-first-order model has been successfully applied to describe the degradation of dyes like methylene blue and rhodamine B using this compound-based photocatalysts. nih.govresearchgate.net The relatively high R² values (close to 1) obtained when fitting experimental data to this model indicate that it accurately describes the kinetics of the photocatalytic degradation process. researchgate.net

Gas Sensing Applications

Chemiresistive gas sensors operate by detecting changes in the electrical resistance of a sensing material upon exposure to a target gas. mdpi.comrsc.org this compound materials are explored for this purpose due to their semiconducting properties and surface reactivity.

Chemi-resistive Gas Sensing Mechanisms

The gas sensing mechanism of metal oxides like this compound is a surface-dependent phenomenon involving the adsorption and desorption of gas molecules, which alters the sensor's electrical resistance. nih.govsemanticscholar.org The process begins when oxygen from the ambient air adsorbs onto the semiconductor surface. Depending on the operating temperature, these oxygen molecules capture electrons from the conduction band of the semiconductor to form various ionosorbed oxygen species (such as O₂⁻, O⁻, or O²⁻). nih.gov

This electron capture creates a charge depletion layer near the surface, which significantly increases the baseline resistance of the sensor material. acs.org The specific behavior of the sensor then depends on whether it is an n-type or p-type semiconductor.

n-type sensing: In an n-type semiconductor (like TiO₂), where electrons are the majority charge carriers, the formation of the depletion layer increases resistance. nectec.or.th When the sensor is exposed to a reducing gas (e.g., H₂, CO, ethanol), the gas molecules react with the adsorbed oxygen species. This reaction releases the trapped electrons back into the conduction band, narrowing the depletion layer and causing a decrease in the sensor's resistance. nih.gov For n-type NiOx-doped TiO2 films, the response to reducing gases tends to increase with the operating temperature. researchgate.net

p-type sensing: In a p-type semiconductor (like NiO), where holes are the majority charge carriers, the initial adsorption of oxygen and trapping of electrons leads to an increase in the concentration of holes (a hole accumulation layer), thereby decreasing the baseline resistance. nectec.or.th When a p-type sensor is exposed to a reducing gas, the reaction with surface oxygen releases electrons, which then recombine with the holes, increasing the sensor's resistance. nectec.or.th Doping TiO₂ with a high enough concentration of NiOx (e.g., 10 wt.%) can cause an inversion from n-type to p-type behavior. nectec.or.thresearchgate.net These p-type sensors often show enhanced response to gases like acetone (B3395972) and ethanol (B145695) at lower operating temperatures (e.g., 300 °C) compared to their n-type counterparts. nectec.or.thresearchgate.net

Table 2: Chemi-resistive Gas Sensor Characteristics

Sensing MaterialSemiconductor TypeTarget GasOperating Temperature (°C)Key FindingReference
NiOx doped TiO₂ (low NiOx)n-typeReducing gases (Acetone, Ethanol, CO)300-400Response tends to increase with temperature. nectec.or.th
NiOx doped TiO₂ (10% NiOx)p-typeReducing gases (Acetone, Ethanol, CO)300Significant response enhancement at low temperature. nectec.or.thresearchgate.net
0.5% Ni-doped TiO₂n-type (n-n junction)Hydrogen (H₂)600Maximum sensor response of 72% due to n-n junction formation. nih.gov
Thick-film NiO (~10 μm)p-typeVolatile Organic Compounds (VOCs)350Fast response (<120s), humidity-tolerant. mdpi.comsemanticscholar.org

Selective Gas Detection Studies

This compound (NiTiO3) has been investigated for its potential in selective gas detection, leveraging its semiconductor properties. Research has demonstrated its capability to detect various gases, including acetone and nitrogen dioxide (NO2).

Studies on TiO2-NiO heterostructures have shown promising results for acetone vapor detection. The gas-sensing response of these materials increases with the concentration of acetone vapor. For instance, sensors made from NiO-nanosheet-decorated TiO2 nanostructures (NST) exhibited a significant increase in response as the acetone vapor concentration was raised from 50 to 750 ppm at an operating temperature of 300 °C. mdpi.comresearchgate.net The response of the NST sensor increased from 31.3 to 145.5 across this concentration range. mdpi.com

In addition to acetone, nickel oxide-doped titanium dioxide thin films have been fabricated and tested for the detection of NO2. The sensitivity of these sensors was found to be dependent on the doping concentration of nickel oxide and the operating temperature. The highest sensitivity to NO2 was achieved at a doping concentration of 5 wt% and a working temperature of 473 K. uobaghdad.edu.iq The detection mechanism in these metal-oxide-based sensors is chemo-resistive, where a change in the electrical resistance of the sensing material is correlated with the gas concentration. mdpi.com

The selectivity of these sensors can be tuned by modifying the material's composition and operating temperature. azosensors.com While nickel oxide, as a p-type semiconductor, has been noted to have generally lower sensitivity compared to n-type materials like SnO2 or ZnO, it has been suggested that it may be less affected by humidity, which is a crucial factor for practical gas sensing applications. mdpi.com

Influence of Morphology and Heterostructure on Sensing Performance

The morphology of this compound and the formation of heterostructures significantly impact its gas sensing performance. The creation of p-n heterojunctions at the interface of p-type NiO and n-type TiO2 is an effective strategy to enhance gas-sensing capabilities. mdpi.com This junction creates an inner electric field that can modulate the charge carrier separation and recombination, thereby influencing the sensor's response to gases. nih.gov

The surface morphology of the sensing material plays a critical role in its interaction with gas molecules. Different morphologies, such as nanosheets and nanoparticles, can lead to variations in surface area, active sites, and gas diffusion pathways, all of which affect sensing performance. mdpi.com For example, in the case of TiO2-NiO heterostructures, the morphology was controlled by varying the post-annealing temperature. researchgate.netnih.gov Structures annealed at 350 °C resulted in NiO-nanosheet-decorated TiO2 nanostructures (NST), while annealing at 500 °C produced NiO-nanoparticle-decorated TiO2 nanostructures (NPT). researchgate.netnih.gov

Interestingly, the NST morphology demonstrated a higher gas-sensing response to acetone vapor compared to the NPT morphology. mdpi.comresearchgate.netnih.gov This enhanced sensitivity was attributed to a higher number of oxygen-deficient regions on the surface of the NSTs. mdpi.comresearchgate.netnih.gov These defects increase the amount of chemisorbed oxygen species on the surface, leading to a larger change in resistance upon exposure to a reducing gas like acetone. mdpi.comnih.gov This highlights that controlling the surface morphology and defect chemistry is a key factor in optimizing the gas sensing properties of this compound-based materials.

Furthermore, the creation of heterostructures, such as decorating TiO2 nanorods with island-like crystallites of another metal oxide, has been shown to markedly improve the gas-sensing response to low concentrations of gases like NO2. mdpi.com The increased potential barriers in these heterostructure systems are considered an essential factor in enhancing the gas-sensing performance when exposed to both reducing and oxidizing gases. mdpi.com

Energy Storage Applications

This compound is emerging as a promising material in the field of energy storage, with significant research focused on its application in supercapacitors and sodium-ion batteries.

Supercapacitor Electrode Materials Research

This compound-based materials have been investigated as electrodes for supercapacitors, demonstrating the potential for high energy storage performance. The combination of nickel oxide with titania in nanocomposites has been a key area of research. For instance, NiO-TiO2 nanotube array hybrids have been designed for supercapacitor applications. worldscientific.com

The incorporation of electroactive NiO into titania nanotubes can significantly improve the electrochemical performance. In one study, the capacitance of a TiO2/Ti electrode was improved from an electrical double-layer capacitance of 0.16 mF cm⁻² to a Faradaic capacitance of 18.75 mF cm⁻² for a NiO-TiO2/Ti hybrid in a 1.0 M KOH electrolyte. worldscientific.com This enhancement is attributed to the high electroactivity of the NiO nanoparticles anchored on the TiO2 nanotube walls, which provide accessible redox reactive sites. worldscientific.com

The morphology of the nanocomposite also plays a crucial role. By promoting the microstructure from a particulate to a flower-like NiO-TiO2 nanocomposite, the specific capacitance was increased from 26.9 to 46.3 mF cm⁻². researchgate.net This improvement in the flower-like structure is largely due to the highly accessible redox reaction sites of the three-dimensional NiO on the TiO2 nanotubes. researchgate.net

Sodium-Ion Battery Anode Materials Investigation

This compound (NiTiO3) with an ilmenite (B1198559) structure is being explored as a potential anode material for sodium-ion batteries (SIBs). rsc.orgresearchgate.netrsc.org This structure features layered transition-metal octahedra with zigzag open tunnels that could facilitate Na+ intercalation. rsc.orgresearchgate.netrsc.org

Nanocrystalline NiTiO3 particles, with sizes ranging from 3 to 5 nm, have been synthesized and tested for SIB applications. rsc.orgresearchgate.net Electrodes made from these materials have demonstrated high reversible capacities. A pure-NiTiO3 electrode with a hexagonal crystal structure and mesoporous morphology showed a reversible capacity of approximately 521 mAh g⁻¹ at a specific current of 50 mA g⁻¹. rsc.orgresearchgate.netrsc.org The initial coulombic efficiency was 67%, which improved to about 98% in subsequent cycles, and the electrode showed stable cycling performance for 200 cycles. rsc.orgresearchgate.netrsc.org

The material also exhibits an exceptional rate capability, delivering a capacity of 192 mAh g⁻¹ at a high specific current of 4000 mA g⁻¹. rsc.orgresearchgate.netrsc.org This excellent performance is attributed to the synergistic effect of a porous network structure and a high surface area, which improves electronic conductivity and enables fast charge transfer and facile diffusion of Na-ions to the active sites. rsc.orgresearchgate.netrsc.org Doping rutile TiO2 with Ni2+ has also been shown to enhance sodium storage performance, with a Ni-doped TiO2 electrode exhibiting a high reversible capacity of 135 mAh g⁻¹ even at a high rate of 50C (16.75 A g⁻¹). acs.org

Electrochemical Performance Characterization (Cyclic Voltammetry, Galvanostatic Charge-Discharge, Electrochemical Impedance Spectroscopy)

The electrochemical performance of this compound in energy storage applications is evaluated using several key techniques:

Cyclic Voltammetry (CV): CV is used to study the redox reactions occurring at the electrode surface. For NiTiO3 as a sodium-ion battery anode, CV curves show reduction peaks that correspond to the sodiation process. researchgate.net In the initial cathodic scan, a broad peak can be observed, which is attributed to the irreversible formation of a solid electrolyte interphase (SEI) layer and the initial insertion of Na+ into the NiTiO3 structure. researchgate.net In subsequent cycles, the appearance of reduction peaks at specific voltages (e.g., 0.90 and 0.36 V) indicates the reversible sodiation process. researchgate.net

Galvanostatic Charge-Discharge (GCD): GCD measurements are used to determine the specific capacity, coulombic efficiency, and cycling stability of the electrode material. For NiTiO3 anodes in sodium-ion batteries, GCD profiles show the voltage plateaus corresponding to the sodiation and desodiation processes. researchgate.net These studies have demonstrated the high reversible capacity of NiTiO3, with values around 521 mAh g⁻¹ at a current density of 50 mA g⁻¹. rsc.orgresearchgate.netrsc.org The cycling performance from GCD tests shows that after an initial capacity loss, the capacity remains stable for hundreds of cycles. rsc.orgresearchgate.netrsc.org

Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer kinetics and ionic diffusion within the electrode. The Nyquist plots obtained from EIS analysis can reveal information about the charge-transfer resistance (Rct) at the electrode/electrolyte interface. worldscientific.comacs.org For NiO-TiO2/Ti supercapacitor electrodes, EIS has shown a significant decrease in Rct from 76.3 Ω for TiO2/Ti to 1.1 Ω for the hybrid electrode, indicating improved charge transfer kinetics. worldscientific.com In the context of sodium-ion batteries, Ni-doped TiO2 electrodes have exhibited lower Rct compared to undoped TiO2, suggesting that Ni doping facilitates faster charge transfer. acs.org EIS can also be used to determine the Na+ diffusion coefficient, which was found to be higher in Ni-doped TiO2 (1.2 × 10⁻¹³ cm² s⁻¹) compared to undoped TiO2 (4.8 × 10⁻¹⁴ cm² s⁻¹). acs.org

The following table summarizes the key electrochemical performance data for this compound in energy storage applications based on the provided search results.

ApplicationMaterialTechniqueKey Finding
Supercapacitor NiO-TiO2/Ti hybridGCDFaradaic capacitance of 18.75 mF cm⁻²
Supercapacitor Flower-like NiO-TiO2GCDSpecific capacitance of 46.3 mF cm⁻², 92.3% capacitance retention after 1000 cycles
Sodium-Ion Battery Nanocrystalline NiTiO3GCDReversible capacity of ~521 mAh g⁻¹ at 50 mA g⁻¹, Stable for 200 cycles
Sodium-Ion Battery Nanocrystalline NiTiO3GCDRate capability of 192 mAh g⁻¹ at 4000 mA g⁻¹
Sodium-Ion Battery Ni-doped TiO2GCDReversible capacity of 135 mAh g⁻¹ at 50C
Sodium-Ion Battery Ni-doped TiO2EISLower charge-transfer resistance and higher Na+ diffusion coefficient compared to undoped TiO2

Catalytic Applications

This compound and related composite materials have demonstrated notable catalytic activity in several areas, particularly in photocatalysis and CO2 methanation.

The combination of nickel oxide with titanium dioxide can form p-n heterojunctions, which is an effective strategy for developing efficient photocatalysts. mdpi.com This heterostructure promotes the separation of photogenerated electrons and holes, thereby enhancing photocatalytic activity. nih.gov Ni-doped nanotubular titanium oxide has shown photocatalytic activity twice as high as that of undoped material. mdpi.com These materials have been studied for the photodegradation of organic dyes like methylene blue and for photocatalytic hydrogen evolution. nih.govmdpi.com The surface morphology of TiO2-NiO heterostructures, such as nanoparticle-decorated structures, has been shown to exhibit higher photodegradation activity due to a higher surface adsorption capability for dyes and superior light-harvesting ability. researchgate.netnih.gov

In the area of CO2 methanation, titania-supported nickel catalysts have been investigated. These catalysts are active for the hydrogenation of CO2 to methane (B114726). researchgate.netuu.nl The interaction between nickel and the titania support is crucial for the catalytic performance. It has been observed that Ni2+ can be incorporated into the TiO2 lattice, which can influence the catalytic activity. researchgate.net The addition of Ni can lead to the formation of oxygen vacancies and a NiO phase, which may act as adsorption sites for CO2 and H2, respectively. researchgate.net The catalytic activity is dependent on the Ni content, with a 20 wt% Ni/TiO2 catalyst showing high activity and stability for CO2 methanation, with methane selectivity close to 100%. researchgate.net The strong metal-support interaction (SMSI) between nickel and titania, which can lead to the formation of thin TiOx overlayers on the nickel nanoparticles, also plays a significant role in the catalytic performance under reaction conditions. uu.nl

Furthermore, TiO2-coated nickel foam, upon heat treatment, can form an ilmenite NiTiO3 phase. This composite has been shown to have enhanced photocatalytic activity for the removal of nitrogen oxides (NOx) from the air under visible light compared to powdered TiO2. semanticscholar.org

Oxidation Reactions (e.g., Toluene (B28343), Benzyl (B1604629) Alcohol)

The selective oxidation of alcohols and hydrocarbons is a fundamental process in the synthesis of fine chemicals. This compound-based catalysts have demonstrated notable efficacy in these transformations, particularly in the oxidation of benzyl alcohol and toluene.

Research into the liquid-phase oxidation of benzyl alcohol has been carried out using catalysts composed of platinum-nickel (Pt-Ni) alloys supported on titania (TiO₂). These systems show high activity in converting benzyl alcohol to benzaldehyde, a valuable fragrance and flavoring agent. The performance of these catalysts is influenced by the choice of oxidant, with hydrogen peroxide often yielding higher initial activity compared to molecular oxygen.

In the realm of photocatalysis, a Ni@C/TiO₂ catalyst, prepared through an in-situ hydrothermal synthesis method, has been shown to be effective for the oxidation of benzyl alcohol. acs.org A significant finding in this area is the ability to control the selectivity of the reaction product by choosing different solvents. acs.org This catalyst also shows good catalytic effects on aromatic alcohols with various substituents. acs.org

For toluene oxidation, studies on modified TiO₂ nanoparticles have explored the role of nickel as a dopant. While the addition of nickel did not enhance the formation of hydroxyl radicals for the oxidation of some compounds, the photocatalytic oxidation of toluene in the gas phase over UV-illuminated titanium dioxide has been a subject of investigation. frontiersin.org These studies often focus on optimizing reaction conditions such as water content, inlet toluene concentration, and gas flow rate to maximize the removal of toluene. frontiersin.org During these oxidation processes, benzoic acid can form as a byproduct, which may lead to catalyst deactivation. frontiersin.org

Table 1: Performance of this compound-Based Catalysts in Oxidation Reactions
Catalyst SystemReactantPrimary ProductKey Research Finding
Pt-Ni Alloy on TiO₂Benzyl AlcoholBenzaldehydeDemonstrates high activity in liquid-phase oxidation.
Ni@C/TiO₂Benzyl AlcoholBenzaldehyde / Benzoic AcidProduct selectivity can be controlled by the reaction solvent. acs.org
Ni-modified TiO₂Toluene (gas phase)CO₂, H₂O, Benzoic AcidCatalytic activity is dependent on operating variables like humidity and reactant concentration. frontiersin.org

Reduction Reactions

This compound materials are also proficient in catalyzing reduction reactions. A notable area of study is the reduction of titanium dioxide in the presence of nickel using nonequilibrium hydrogen gas, such as low-temperature hydrogen plasma. rsc.orgmdpi.com In these studies, TiO₂ can be reduced to lower oxides like Ti₂O₃ and Ti₃O₅ at temperatures ranging from 800 °C to 1000 °C. rsc.orgmdpi.com This process is fundamental to understanding the phase changes and stability of the catalyst system under reductive environments.

Furthermore, nickel(II) complexes supported on titanium dioxide have been successfully employed as heterogeneous catalysts for the reduction of organic pollutants. One such application is the reduction of 4-nitrophenol (B140041) to 4-aminophenol, a less toxic and industrially useful compound. In the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄), these catalysts exhibit high efficiency, with the reaction completing in a matter of minutes at ambient temperature and pressure. researchgate.net For instance, a [NiL₁(PPh₃)]/TiO₂ catalyst completed the reduction of 4-nitrophenol in approximately 8 minutes. researchgate.net This highlights the potential of these materials in chemical synthesis and environmental remediation.

Table 2: this compound in Catalytic Reduction Reactions
Catalyst/SystemReactantProduct(s)Reaction ConditionsSignificant Result
Ni / TiO₂Titanium Dioxide (TiO₂)Titanium Suboxides (Ti₂O₃, Ti₃O₅)800-1000 °C, H₂ plasmaDemonstrates the reducibility of the oxide support in the presence of nickel. rsc.orgmdpi.com
[NiL₁(PPh₃)]/TiO₂4-nitrophenol4-aminophenolAmbient temperature, NaBH₄Reaction completed in ~8 minutes, showcasing high catalytic efficiency. researchgate.net

Heterogeneous Catalysis Studies

The interaction between nickel and titanium dioxide is a cornerstone of many heterogeneous catalysis studies. A key phenomenon observed in Ni/TiO₂ systems is the Strong Metal-Support Interaction (SMSI), where the titanium oxide support can partially cover the nickel nanoparticles upon high-temperature reduction. This encapsulation can significantly alter the catalytic activity and selectivity of the material.

Operando studies, which observe the catalyst under actual reaction conditions, have revealed that these structural changes are dynamic. For example, during CO₂ hydrogenation, thin titania (TiOₓ) overlayers formed on nickel nanoparticles during a 400°C reduction were found to be completely removed, re-exposing the active nickel sites. uchile.clmdpi.com However, after a higher temperature reduction at 600°C, only partial re-exposure of the nickel surface occurred under reaction conditions. uchile.clmdpi.com This created interfacial sites between Ni and TiOₓ that were found to favor carbon-carbon coupling, thereby altering the product selectivity. uchile.clmdpi.com These findings challenge static models of catalyst structures and emphasize the importance of in-situ investigations. uchile.clmdpi.com The use of titanium dioxide as a support material is advantageous due to its ability to stabilize catalyst particles, high surface area, and thermal stability. medwinpublishers.com

Environmental Remediation Applications (Excluding specific human/animal studies)

The unique properties of this compound composites make them highly suitable for environmental remediation, particularly in the treatment of contaminated water. Their applications range from the removal of toxic heavy metals to the degradation of persistent organic pollutants in industrial wastewater.

Adsorptive Removal of Heavy Metal Ions

Adsorption is a widely used technique for removing heavy metal ions from aqueous solutions, owing to its efficiency and operational flexibility. Nanosized metal oxides, including titanium dioxide and nickel oxide, are considered promising adsorbents due to their high surface area-to-volume ratio.

Titanium dioxide nanoparticles have demonstrated the ability to adsorb a variety of heavy metals, including lead (Pb), cadmium (Cd), copper (Cu), zinc (Zn), and nickel (Ni). nih.gov Studies have shown that TiO₂ nanoparticles can be more effective adsorbents than other metal oxides and even commercial activated carbon when compared based on the distribution coefficient. nih.gov The adsorption process is often rapid, with nanoparticles exhibiting faster adsorption kinetics than their bulk counterparts. nih.gov

Wastewater Treatment Technologies

This compound-based materials are extensively used as photocatalysts in advanced oxidation processes for wastewater treatment. These technologies are designed to degrade persistent and toxic organic pollutants found in industrial effluents, such as dyes and phenols.

Composites of nickel oxide and titanium dioxide (NiO/TiO₂) function as effective photocatalysts, often exhibiting enhanced performance compared to pure TiO₂. The improvement is attributed to the formation of a p-n heterojunction at the interface of the n-type TiO₂ and p-type NiO, which promotes the efficient separation of photogenerated electron-hole pairs and reduces their recombination rate. acs.org This enhanced charge separation leads to a higher quantum yield of reactive oxygen species (like hydroxyl radicals) that are responsible for breaking down organic pollutants.

These photocatalysts have been successfully used to degrade various dyes, including methylene blue, methyl orange, and brilliant green, under UV or visible light irradiation. acs.orgmdpi.comuchile.cl For example, a TiO₂/2NiO nanocomposite achieved 99.5% degradation of methylene blue dye within 45 minutes under solar irradiation. mdpi.comresearchgate.net The photocatalytic efficiency is highly dependent on the amount of nickel oxide loading, with studies indicating an optimal percentage for maximum activity. acs.org Furthermore, these catalysts show excellent stability and reusability over multiple cycles, making them a promising and sustainable solution for treating industrial wastewater. acs.orgrsc.org

Table 3: Application of this compound Composites in Wastewater Treatment
CatalystPollutantTreatment MethodKey Performance Metric
Ni-doped TiO₂Methylene BlueVisible Light PhotocatalysisStable photocatalytic activity after 5 cycles of reuse. rsc.org
TiO₂/NiO NanocompositeMethylene Blue, Methyl OrangeUV Light PhotocatalysisEffective degradation of colorful dyes. uchile.cl
10% NiO/TiO₂Brilliant Green, PhenolPhotocatalysisHighest photocatalytic efficiency among different NiO loadings. acs.org
TiO₂/2NiO NanocompositeMethylene BlueSolar Light Photocatalysis99.5% degradation efficiency in 45 minutes. mdpi.comresearchgate.net

Advanced Material Forms and Composites of Nickel Titanium Oxide

Nanostructured Nickel Titanium Oxide

The engineering of this compound at the nanoscale has given rise to materials with tailored properties for a variety of applications. By controlling the size, shape, and dimensionality of the material, researchers can fine-tune its electronic, optical, and catalytic characteristics.

Nanoparticles and Nanocrystalline Materials

This compound nanoparticles and nanocrystalline materials are at the forefront of research due to their high surface-area-to-volume ratio, which significantly enhances their reactivity. These materials are commonly synthesized through methods such as sol-gel, hydrothermal, and wet chemical processes. rsc.orgsemanticscholar.orgacs.org

The sol-gel method, for instance, has been employed to prepare nickel-doped titanium dioxide (Ni-doped TiO2) and nickel titanate nanopowders. semanticscholar.org In a typical synthesis, precursors like titanium(IV) isopropoxide and nickel(II) acetate (B1210297) are used, often with a templating agent such as cetyltrimethylammonium bromide (CTAB) to create a mesoporous structure. acs.org Subsequent annealing at temperatures around 700 °C is performed to achieve the desired crystalline structure. semanticscholar.org

Research indicates that the incorporation of nickel can significantly influence the material's properties. X-ray diffraction (XRD) studies have shown that the addition of Nickel(II) oxide (NiO) can lead to a reduction in the crystallite size of TiO2. nih.gov Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) analyses reveal that the nanoparticles are often spherical, with sizes ranging from 5 to 21 nm. acs.orgnih.gov It has been observed that increasing the NiO content can lead to a gradual decrease in particle size, although higher concentrations may cause aggregation on the surface of the TiO2. acs.org

A key aspect of NiO/TiO2 nanoparticle systems is the formation of a p-n heterojunction between the p-type NiO and n-type TiO2. acs.orgnih.gov This junction creates a space charge region at the interface that hinders the recombination of photogenerated electron-hole pairs, thereby enhancing photocatalytic activity. nih.gov

Beyond doped materials, nanoparticles of nickel-titanium alloys, also known as Nitinol (NiTi), are being explored for various applications. azonano.com These nanoparticles can be synthesized and used in catalysis, for example, as a potential replacement for platinum in automotive catalytic converters. azonano.com

Table 1: Synthesis and Properties of this compound Nanoparticles

Synthesis Method Precursors Resulting Material Key Findings
Sol-Gel Titanium(IV) isopropoxide, Nickel(II) acetate, CTAB Mesoporous NiO/TiO2 nanoparticles Spherical particles (16-21 nm); particle size decreases with increasing NiO content. acs.org
Sol-Gel Not specified Nickel-doped TiO2 and Nickel titanate Annealing at 700°C forms crystalline structure; increased nickel content leads to agglomeration. semanticscholar.org
Hydrothermal Not specified Porous Ni-doped TiO2 nanoparticles Doping enhances visible light photocatalytic performance. rsc.org
Wet Chemical Nickel(II) acetate, Ammonium hydroxide Nickel(II) oxide (NiO) nanoparticles Spherical particles (5-15 nm) with a hexagonal structure formed at a low temperature of 300°C. nih.gov

Nanotubes and Nanosheets

One-dimensional (1D) and two-dimensional (2D) nanostructures like nanotubes and nanosheets offer unique advantages due to their anisotropic geometry and large specific surface areas.

Nanotubes of nickel-doped titanium oxide have been successfully synthesized using electrochemical anodization of titanium substrates. mdpi.com This method allows for the growth of vertically aligned nanotube arrays. Doping with nickel can be achieved through different techniques. One approach involves immersing the pre-formed TiO2 nanotubes in a nickel salt solution, followed by calcination. mdpi.com Another method incorporates Ni2+ ions directly into the ethylene (B1197577) glycol-based fluoride (B91410) electrolyte during the anodizing process. mdpi.com Research has shown that anodizing with a doping additive is more effective, potentially doubling the photocatalytic activity compared to undoped nanotubes. mdpi.com The immersion technique, however, can lead to the formation of an inefficient heterojunction, possibly due to the creation of an insulating nickel titanate (NiTiO3) layer during calcination. mdpi.com

Nanosheets , with their high aspect ratio, provide a large surface area for reactions. Nickel oxide (NiO) nanosheets have been grown on n-type titanium dioxide nanorod arrays to form p-n heterojunctions for applications like UV photosensors. aip.orgaip.org This synthesis often involves a two-step process: first, the growth of TiO2 nanostructures via a hydrothermal method, followed by the deposition of NiO crystallites using a chemical bath deposition (CBD) method. mdpi.com The morphology of the deposited NiO can be controlled by post-annealing temperatures; for example, annealing at 350 °C can result in NiO-nanosheet-decorated TiO2, while a higher temperature of 500 °C can lead to the formation of NiO nanoparticles instead. mdpi.com

Table 2: Fabrication of this compound Nanotubes and Nanosheets

Nanostructure Fabrication Method Substrate/Template Key Parameters Resulting Structure
Ni-doped TiO2 Nanotubes Anodization with doping additive Titanium foil Ethylene glycol-based electrolyte containing Ni2+ ions Doped nanotubes with enhanced photocatalytic activity. mdpi.com
Ni-doped TiO2 Nanotubes Anodization followed by immersion Titanium foil Immersion in Ni salt solution and subsequent calcination Formation of a potential insulating NiTiO3 layer. mdpi.com
NiO Nanosheets on TiO2 Hydrothermal & Chemical Bath Deposition Glass or FTO-coated glass Post-annealing temperature of 350°C NiO-nanosheet-decorated TiO2 nanostructures. aip.orgaip.orgmdpi.com

Three-Dimensional (3D) Architectures

Moving beyond 1D and 2D structures, researchers are developing complex three-dimensional architectures of this compound to further enhance material performance. These 3D structures offer high porosity, interconnected networks, and a large accessible surface area.

One notable example is the direct growth of 3D-NiO nanoflowers on TiO2 nanowire arrays (NWA) via a hydrothermal route. arabjchem.org This process begins with the synthesis of TiO2-NWA on a titanium foil, followed by the hydrothermal growth of NiO nanoflowers in a solution containing nickel acetate, urea (B33335), and glucose. arabjchem.org The resulting hierarchical structure provides a vast surface for electrochemical reactions.

Another approach involves the creation of porous nickel-titanium scaffolds using selective laser melting (SLM), a 3D printing technique. fhnw.ch While the bulk material is a NiTi alloy, a crucial feature is the auto-passivation that creates an inert titanium oxide surface layer, which is essential for biocompatibility. fhnw.ch This technique allows for precise control over pore shape, size, and distribution, enabling the fabrication of tailored scaffold architectures. fhnw.ch

Furthermore, 3D TiO2-NiO heterostructures have been synthesized by combining hydrothermal processes with chemical bath deposition. mdpi.com The morphology of these 3D structures can be controlled by varying post-annealing temperatures, leading to either NiO nanosheets or nanoparticles decorating the TiO2 framework. mdpi.com

Table 3: Synthesis of 3D this compound Architectures

3D Architecture Fabrication Method(s) Precursors/Starting Materials Key Features
3D-NiO Nanoflowers on TiO2 NWA Hydrothermal TiO2 nanowire arrays, nickel acetate, urea, glucose Direct growth of flower-like NiO structures on a nanowire backbone. arabjchem.org
Porous NiTi Scaffolds Selective Laser Melting (SLM) Nickel-titanium powder Controlled porosity and architecture; forms a titanium oxide surface layer. fhnw.ch
3D TiO2-NiO Heterostructures Hydrothermal & Chemical Bath Deposition TiCl4, nickel sulfate, aqueous ammonia (B1221849) Surface morphology (nanosheets vs. nanoparticles) controlled by post-annealing temperature. mdpi.com

Thin Films of this compound

Thin films of this compound are crucial for applications in electronics, sensors, and coatings. The ability to control the film's thickness, composition, and crystal structure is paramount to achieving desired functionalities.

Fabrication and Microstructural Control

Sputtering is a widely used physical vapor deposition (PVD) technique for fabricating thin films of nickel-titanium. calpoly.edu In this process, a target of the desired material (e.g., a NiTi alloy) is bombarded with energetic ions, causing atoms to be ejected and deposited onto a substrate, such as a silicon wafer. calpoly.edu

A significant challenge during the fabrication of NiTi thin films is the high reactivity of titanium with oxygen, especially during post-deposition annealing, which is necessary to crystallize the film and induce shape memory properties. calpoly.edu The formation of titanium dioxide can be detrimental to the film's intended properties. To circumvent this, a thin diffusion barrier layer, such as chromium, can be sputtered on top of the NiTi film before annealing. calpoly.edu This layer prevents oxygen from reaching the NiTi film. The annealing is typically carried out in a vacuum or controlled atmosphere at temperatures around 550-650 °C. calpoly.edu After annealing, the barrier layer is etched away.

The microstructure of the resulting film is critical. For instance, in titanium nitride (TiN) thin films, which are also fabricated by sputtering, a polycrystalline structure with columnar grain growth is common. nih.gov Such microstructures can impact properties like electrical conductivity. Achieving epitaxial or single-orientation growth can lead to smoother films with lower defect densities and improved performance. nih.gov Similar principles of microstructural control are applicable to this compound thin films, where controlling factors like substrate temperature, sputtering pressure, and gas composition can influence the final crystal phase (e.g., anatase vs. rutile for TiO2) and grain size. researchgate.net

Table 4: Fabrication Parameters for Nickel-Titanium Thin Films

Fabrication Step Technique Key Parameters Purpose
Deposition Sputtering NiTi target, Silicon substrate To deposit an amorphous thin film of NiTi. calpoly.edu
Barrier Layer Deposition Sputtering Chromium target To prevent oxidation of titanium during annealing. calpoly.edu
Crystallization Vacuum Annealing 550-650 °C for 1 hour To crystallize the film and induce shape memory alloy properties. calpoly.edu
Barrier Removal Wet Etching Chemical etchant To remove the protective chromium layer. calpoly.edu

This compound-Based Composites and Heterostructures

The combination of nickel oxide and titanium oxide into composites and heterostructures is a highly effective strategy for creating materials with synergistic or enhanced properties. The formation of a p-n heterojunction at the interface between p-type NiO and n-type TiO2 is a recurring theme that underpins many of the observed performance improvements. nih.govmdpi.com

These heterostructures facilitate the efficient spatial separation of photogenerated electrons and holes. nih.gov When the composite is illuminated, the internal electric field at the p-n junction drives electrons towards the n-type TiO2 and holes towards the p-type NiO. mdpi.comnih.gov This separation process significantly reduces the recombination rate of charge carriers, making more electrons and holes available for redox reactions in applications like photocatalysis. nih.govmdpi.com

For example, NiO-TiO2 heterostructures have demonstrated superior photocatalytic activity in the degradation of organic dyes compared to their individual components. mdpi.com Similarly, in the photoreforming of glycerol, a NiO-TiO2 composite produced significantly more hydrogen than pure TiO2, with the NiO collecting holes to selectively oxidize glycerol into valuable chemicals while the TiO2 accumulated electrons for hydrogen generation. nih.gov

The morphology of the composite plays a crucial role. TiO2-NiO heterostructures composed of NiO nanosheets decorated on TiO2 have shown high gas-sensing responses, while those decorated with NiO nanoparticles exhibited greater photodegradation activity. mdpi.com Composites have also been fabricated by decorating TiO2 nanotubes with NiO, creating core-shell structures for capacitor applications. arabjchem.org The performance of these composites is highly dependent on the loading amount of the nickel component, with an optimal percentage leading to maximum efficiency. nih.gov

Table 5: Examples of this compound-Based Heterostructures

Heterostructure Components Fabrication Method Application Performance Enhancement
NiO-decorated TiO2 nanostructures p-type NiO, n-type TiO2 Hydrothermal, Chemical Bath Deposition Photocatalysis, Gas Sensing Morphology-dependent activity; nanoparticle decoration enhances photodegradation. mdpi.com
TNAs/NiO NS n-type TiO2 Nanorod Arrays (TNAs), p-type NiO Nanosheets (NS) Immersion, Hydrothermal UV Photosensor Increased photocurrent under UV radiation due to p-n heterojunction. aip.orgaip.org
NiO-TiO2 nanosheets p-type NiO, n-type TiO2 nanosheets Not specified Hydrogen Production from Glycerol 50% greater H2 production than pure TiO2 nanosheets due to efficient charge separation. nih.gov

Binary and Ternary Oxide Composites (e.g., NiO/TiO₂, Ni/Ti-ZnO)

Binary and ternary oxide composites involving this compound are engineered to leverage the synergistic effects between the constituent materials, leading to enhanced properties for various applications.

One of the most studied binary composites is Nickel(II) oxide/Titanium dioxide (NiO/TiO₂). This p-n type semiconductor composite has garnered attention for applications in gas sensing and photocatalysis. ej-physics.orgmdpi.com In gas sensing, NiO doping improves the performance of TiO₂-based sensors. ej-physics.org For instance, NiO/TiO₂ nanocomposites synthesized via the sol-gel method have shown a good response to butane gas in concentrations from 500 to 3000 ppm at operating temperatures between 373 K and 573 K. ej-physics.orgresearchgate.net The addition of NiO to TiO₂ can also modify the material's structural and optical properties. In one study, incorporating NiO nanoparticles into TiO₂ nanotubes via a simple hydrothermal and physical mixing technique reduced the bandgap of TiO₂ from 3.54 eV to 2.69 eV. mdpi.com This enhancement in light absorption contributes to significantly improved photocatalytic efficiency, with a TiO₂/2NiO composite achieving 99.5% degradation of methylene (B1212753) blue dye within 45 minutes under solar irradiation, compared to 73% for pure TiO₂ nanotubes. mdpi.com The synthesis method and resulting morphology, such as the formation of mesoporous structures, play a crucial role in the composite's performance. researchgate.net

Ternary composites, such as Nickel-doped Zinc oxide-Titanium dioxide (Ni doped ZnO-TiO₂), are developed to further enhance photocatalytic activity. researchgate.net In these materials, Ni ions can be incorporated into the lattice of the TiO₂ structure, substituting Ti⁴⁺ ions. researchgate.net This modification expands the light absorption of TiO₂ into the visible region and enhances the separation rate of photogenerated electron-hole pairs. researchgate.net The result is a composite with superior photocatalytic capabilities compared to pure TiO₂ or binary ZnO-TiO₂ composites for degrading organic pollutants like reactive brilliant blue dye under simulated solar light. researchgate.net Another example includes Zn-Ni-TiO₂ composite coatings developed for corrosion resistance. researchgate.net

Composite MaterialKey Research FindingReported ValueApplication
NiO/TiO₂Average Crystallite Size14.43 nm to 25.4 nmGas Sensing ej-physics.org
TiO₂/2NiOBandgap Reduction (from 3.54 eV)2.69 eVPhotocatalysis mdpi.com
TiO₂/2NiOMethylene Blue Degradation Efficiency99.5% in 45 minPhotocatalysis mdpi.com
ZnO-doped TiO₂Methylene Blue Degradation Efficiency84% in 6 hoursPhotocatalysis mdpi.com
Zn-Ni-TiO₂Optimized Corrosion Rate0.122 mm/yearCorrosion Resistance researchgate.net

Graphene-based Nanocomposites

Graphene and its derivatives, such as graphene oxide (GO) and reduced graphene oxide (rGO), are incorporated with this compound to form advanced nanocomposites. These materials capitalize on graphene's large surface area, high electron mobility, and excellent mechanical properties to boost the performance of the oxide components. mdpi.commdpi.com

In photocatalysis, graphene-based composites exhibit enhanced efficiency due to improved charge separation and transport, which reduces the recombination of electron-hole pairs. mdpi.com A TiO₂/NiO-rGO nanocomposite, for example, achieved 88.4% photodegradation of o-chlorophenol under visible light irradiation. researchgate.net Similarly, nanocomposites of TiO₂@Ni-doped graphene oxide have been successfully used for photocatalytic water splitting. researchgate.net The n-TiO₂/p-NiO/GO heterojunction photocatalyst demonstrated a notable hydrogen production rate of 0.3 mmole/min/g, attributed to the effective separation of electron/hole pairs by the electric field formed at the p-n heterojunction. researchgate.net

These composites also show promise in energy applications. A photo-anode made from nitrogen-doped graphene@nickel oxide (NGE/NiO) nanocomposite doped with TiO₂ was used in dye-sensitized solar cells (DSSCs), achieving a power conversion efficiency (PCE) of 9.75%. researchgate.net This performance was superior to devices using GO/TiO₂ (8.55% PCE) and NiO/TiO₂ (9.11% PCE) based photo-anodes, highlighting the synergistic benefits of combining all three components. researchgate.net The enhancement is credited to increased light absorption and faster electron transport within the composite structure. researchgate.net

Composite MaterialKey Research FindingReported ValueApplication
n-TiO₂/p-NiO/GOHydrogen Production Rate0.3 mmole/min/gPhotocatalytic Water Splitting researchgate.net
TiO₂/NiO-RGOo-chlorophenol Photodegradation88.4% in 8 hoursPhotocatalysis researchgate.net
NGE/NiO doped TiO₂Power Conversion Efficiency (PCE)9.75%Dye-Sensitized Solar Cells researchgate.net
Ti/NrGO-800-3hTitanium Content29 wt %Oxygen Electrocatalysis acs.org

Clay-based Nanocomposites (e.g., Fuller's Earth)

Clay minerals, due to their layered structure, high surface area, and cost-effectiveness, serve as excellent supports for this compound nanoparticles, forming robust nanocomposites. mdpi.comnih.gov These materials, categorized as metallic-based nano-clay composites, exhibit improved mechanical and chemical stability. iwaponline.comjnanoworld.com

The synthesis of these nanocomposites often involves dispersing metal oxide nanoparticles within the clay matrix through methods like sol-gel, impregnation, or co-precipitation. mdpi.com The layered structure of clays like montmorillonite or kaolinite facilitates the uniform distribution of nanoparticles, preventing agglomeration and enhancing the active surface area. mdpi.comnih.gov

Fuller's earth, a type of clay, naturally contains various metal oxides. X-Ray Fluorescence (XRF) analysis of Fuller's earth from D. G. Khan revealed the presence of TiO₂ (0.78%) alongside other oxides such as SiO₂, Al₂O₃, and Fe₂O₃. chalcogen.ro This inherent composition makes it a suitable natural base for creating nanocomposites. By intercalating or supporting additional nickel and titanium oxide nanoparticles, its properties can be tailored for specific applications, such as adsorption and photocatalysis for water purification. jnanoworld.comchalcogen.roacs.org The porous nature and ion-exchange capacity of the clay support the adsorption of pollutants, while the semiconductor nanoparticles contribute photocatalytic activity for their degradation. chalcogen.ro

Clay TypeComponentComposition (%)Analysis Method
Fuller's EarthSiO₂66.31%X-Ray Fluorescence (XRF) chalcogen.ro
Al₂O₃12.38%
CaO10.73%
Fe₂O₃3.13%
K₂O2.63%
TiO₂0.78%

Defect Chemistry and Non Stoichiometry in Nickel Titanium Oxide

Intrinsic and Extrinsic Defect Formation

Point defects in NiTiO₃ can be categorized as either intrinsic or extrinsic. Intrinsic defects are inherent to the pure material and their formation is governed by thermodynamics, while extrinsic defects are introduced by the incorporation of foreign atoms (dopants).

Intrinsic Defects: The primary intrinsic point defects in nickel titanium oxide involve vacancies on the nickel, titanium, and oxygen sites (VNi, VTi, VO), interstitial atoms (Nii, Tii, Oi), and anti-site defects where a nickel atom occupies a titanium site (NiTi) or vice-versa (TiNi). The formation of these defects is influenced by factors such as temperature and the partial pressure of oxygen during synthesis and processing. For instance, a high value of strain in NiTiO₃ synthesized at elevated temperatures has been attributed to the presence of oxygen vacancy defects nih.gov. The creation of oxygen vacancies is a common phenomenon in titanates and is often associated with a reducing atmosphere.

Extrinsic Defects: Extrinsic defects are created by intentionally introducing dopant atoms into the NiTiO₃ lattice. These dopants can substitute for either Ni²⁺ or Ti⁴⁺ ions, or they can occupy interstitial positions. The type of dopant and its incorporation site depend on factors like its ionic radius, charge, and the synthesis conditions. The introduction of dopants is a key strategy for modifying the material's properties.

Doping Effects on Defect Concentrations

The introduction of dopants into the NiTiO₃ lattice has a significant impact on the concentration of both intrinsic and extrinsic defects. This is primarily due to the need to maintain charge neutrality within the crystal.

When a dopant with a different valence state than the host cation is introduced (aliovalent doping), charge-compensating defects must be formed. For example, if a trivalent cation (M³⁺) substitutes for Ni²⁺, it introduces a net positive charge that can be compensated by the formation of nickel vacancies (VNi'') or by a reduction in the concentration of positively charged defects like oxygen vacancies (VO••). Conversely, doping with a monovalent cation (M⁺) on the Ni²⁺ site would likely lead to an increase in the concentration of oxygen vacancies to maintain charge balance.

Studies on cobalt-doped NiTiO₃ have shown that the incorporation of Co²⁺, which has a larger ionic radius than Ni²⁺, leads to an increase in the lattice parameters, suggesting the substitution of Co²⁺ onto Ni²⁺ sites. This doping also results in crystal structure distortion and the generation of oxygen vacancies nih.gov. Similarly, the modification of NiTiO₃ with palladium and platinum has been shown to cause lattice distortion, which is indicative of the formation of heterojunctions and associated defects nih.gov.

The table below summarizes the expected effects of different types of dopants on defect concentrations in NiTiO₃, based on general principles of defect chemistry.

Dopant TypeSubstitution SiteCharge Compensation Mechanism (Examples)Effect on Defect Concentration
Isovalent (e.g., Co²⁺)Ni²⁺Minimal charge compensation needed.Can create strain fields and localized defects.
Aliovalent (Acceptor, e.g., M³⁺)Ni²⁺Formation of cation vacancies (e.g., VNi'') or consumption of oxygen vacancies.Increases cation vacancy concentration.
Aliovalent (Donor, e.g., M⁵⁺)Ti⁴⁺Formation of cation vacancies (e.g., VTi'''') or consumption of oxygen vacancies.Increases cation vacancy concentration.
Aliovalent (Acceptor, e.g., M³⁺)Ti⁴⁺Formation of oxygen vacancies (VO••).Increases oxygen vacancy concentration.

This table presents plausible defect compensation mechanisms. The actual dominant mechanism can depend on various factors including temperature and atmospheric conditions.

Role of Defects in Transport Properties and Chemical Activity

The presence and concentration of defects are paramount in dictating the transport properties and chemical activity of this compound.

Transport Properties: Defects, particularly charged defects, act as charge carriers or scattering centers, thereby influencing the electrical conductivity of NiTiO₃. For instance, oxygen vacancies can act as donors, releasing electrons into the conduction band and increasing n-type electronic conductivity. This is a well-documented phenomenon in many titanate-based materials. Non-stoichiometry, which is a direct consequence of a high concentration of defects, can dramatically alter electrical conductivity. In perovskite oxides, even small deviations in cation stoichiometry have been shown to change the bulk conductivity by several orders of magnitude and can even alter the dominant conduction mechanism from ionic to electronic core.ac.uknih.gov. While NiTiO₃ is generally considered a semiconductor, its conductivity can be tuned by controlling the defect concentration through doping and control of the synthesis atmosphere.

Chemical Activity: Defects often serve as active sites in catalytic and photocatalytic processes. Oxygen vacancies, in particular, are known to enhance the chemical activity of metal oxides. They can act as adsorption sites for reactant molecules and facilitate charge transfer processes. In the context of NiTiO₃, oxygen vacancies have been shown to improve the activation of N₂ for ammonia (B1221849) synthesis nih.gov. The enhanced performance is attributed to efficient charge separation and the creation of active sites at the defect locations nih.gov. The introduction of dopants, which in turn creates defects, can also enhance photocatalytic activity by creating new energy levels within the bandgap, which can improve the absorption of visible light and aid in the separation of photogenerated electron-hole pairs. The synergistic effect of defects and dopants is often cited as the reason for enhanced photocatalytic performance quantumatk.com. For example, defects can create unsaturated coordination sites that are more reactive than the fully coordinated sites on the surface of the material nih.gov.

The table below provides a summary of research findings on the role of defects in the properties of this compound.

Defect TypeInfluence on Transport PropertiesInfluence on Chemical ActivityResearch Finding
Oxygen VacanciesCan increase n-type electronic conductivity.Act as active sites for reactant adsorption and charge transfer, enhancing catalytic and photocatalytic activity. nih.govnih.govImplicated in the enhanced nitrogen reduction reaction on Pd-NiTiO₃ electrocatalysts. nih.gov
Dopant-induced DefectsAlter charge carrier concentration and mobility.Can create new energy levels, improving light absorption and charge separation in photocatalysis.Cobalt doping in NiTiO₃ generates oxygen vacancies and enhances photocatalytic hydrogen production. nih.gov
Non-stoichiometryCan drastically change electrical conductivity and the dominant conduction mechanism.Influences the concentration of active sites on the surface.In similar perovskite oxides, A-site non-stoichiometry significantly impacts electrical conductivity. core.ac.uk

Future Research Directions and Emerging Paradigms for Nickel Titanium Oxide

The continued exploration of nickel titanium oxide (NiTiO₃) and its composites is opening new frontiers in materials science. Future research is poised to accelerate the discovery and application of these materials through the integration of computational tools, advanced characterization, and innovative synthesis strategies. The focus is shifting towards creating highly tailored, multifunctional, and sustainable materials for a new generation of technologies.

Q & A

Q. What are the optimal synthesis parameters for nickel titanium oxide with controlled stoichiometry, and how do compositional variations affect its functional properties?

  • Methodological Answer : Controlled synthesis can be achieved via solvothermal methods or electrodeposition. For electrodeposition, high-speed electrolyte flow (~2.7 m/s) enables Ni²⁺ penetration into porous titanium oxide layers, enhancing adhesion . Compositional analysis (e.g., EDS) from synthesized samples (e.g., 0.19–0.36% Ni, 0.01–0.12% Ti, 15–29.5% O) reveals stoichiometric dependencies on synthesis conditions. Variations in oxygen content correlate with electrochemical stability, as higher oxygen percentages (e.g., 29.5% in Cell A Ni) improve oxide layer integrity .

Q. How can energy-dispersive X-ray spectroscopy (EDS) and scanning electron microscopy (SEM) be utilized to characterize this compound’s composition and microstructure?

  • Methodological Answer : EDS quantifies elemental ratios (e.g., Ni:Ti:O atomic percentages) and maps spatial distribution (e.g., red for Ti, green for Ni in EDS images) . SEM reveals microstructural features, such as porous oxide layers (critical for adhesion in electrodeposition) or composite nanostructures (e.g., Ti/Ni oxide interfaces). Cross-referencing SEM-EDS data with electrochemical performance metrics (e.g., oxygen reduction reaction efficiency) validates structure-property relationships .

Q. What role does pH play in the adsorption or precipitation of nickel during oxide synthesis, and how can this be optimized?

  • Methodological Answer : Alkaline media (pH=11) maximize Ni²⁺ adsorption on oxide substrates (e.g., MgO-SiO₂ systems), achieving >95% efficiency due to enhanced surface charge density. Acidic conditions reduce adsorption, leading to incomplete oxide formation. pH optimization is critical for minimizing metal leaching and ensuring stoichiometric control .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of porous titanium oxide in nickel electrodeposition for composite formation?

  • Methodological Answer : In-situ electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) can track Ni²⁺ diffusion through porous TiO₂ layers. High-speed electrolyte flow (2.7 m/s) disrupts passivation, allowing Ni deposition at the Ti/TiO₂ interface. Mechanical adhesion tests (e.g., scratch tests) correlate porosity with bond strength .

Q. What strategies resolve contradictions in atomic percentage data during compositional analysis of this compound?

  • Methodological Answer : Discrepancies in Ni/Ti/O ratios (e.g., 0.36% Ni in fresh Ni vs. 0.02% in Cell B Ti ) may arise from surface contamination or inhomogeneous oxidation. Cross-validation using multiple techniques (EDS, XPS, inductively coupled plasma mass spectrometry) and standardized calibration protocols (e.g., NIST reference materials) improves accuracy .

Q. How do temperature and reducing environments influence the phase stability and catalytic performance of this compound?

  • Methodological Answer : Reduction in H₂-bearing gases (35% H₂ at 523–673 K) converts NiO to metallic Ni, altering oxide conductivity. Thermogravimetric analysis (TGA) monitors mass loss (e.g., 10–20 wt% in NiO reduction ), while in-situ X-ray diffraction tracks phase transitions. Catalytic activity in oxygen evolution reactions (OER) is optimized at intermediate reduction temperatures (e.g., 573 K) .

Q. What advanced characterization techniques correlate microstructure with electrocatalytic performance in nickel titanate-based systems?

  • Methodological Answer : Transmission electron microscopy (TEM) with electron energy-loss spectroscopy (EELS) maps Ti/Ni oxidation states at nanoscale interfaces. Electrochemical surface area (ECSA) measurements and Tafel analysis quantify ORR/OER activity. For example, TiC₀.₇N₀.₃ nanowires achieve 85% ORR efficiency due to tailored carbonitride compositions .

Methodological Guidance for Data Validation

Q. How can researchers ensure the reliability of physicochemical data for this compound?

  • Methodological Answer : Adopt NIST-standardized protocols for data collection (e.g., SRD 69 for thermodynamic properties ). Cross-check experimental results against peer-reviewed databases (e.g., NiO reduction kinetics ) and avoid non-validated sources (e.g., ). Multi-technique validation (e.g., EDS + XPS) minimizes instrumental bias .

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